Technical Documentation Center

2-(2-Aminopropan-2-yl)aniline dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Aminopropan-2-yl)aniline dihydrochloride
  • CAS: 2193067-12-6

Core Science & Biosynthesis

Foundational

Topic: Synthesis and Characterization of 2-(2-Aminopropan-2-yl)aniline Dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 2-(2-Aminopropan-2-yl)aniline is a diamine featuring both a primary aromatic amine and a tertiary alkyl amine. This uni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminopropan-2-yl)aniline is a diamine featuring both a primary aromatic amine and a tertiary alkyl amine. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science. Its dihydrochloride salt form enhances stability and aqueous solubility, rendering it more amenable for handling, formulation, and subsequent synthetic transformations. This guide provides a comprehensive overview of a robust synthetic pathway to 2-(2-Aminopropan-2-yl)aniline dihydrochloride, followed by a detailed multi-technique approach for its structural elucidation and purity assessment. The methodologies are presented with a focus on the underlying chemical principles and self-validating protocols to ensure reproducibility and reliability for professionals in drug development and chemical research.

Introduction and Strategic Rationale

The synthesis of substituted anilines is a cornerstone of pharmaceutical development, as the aniline moiety is a prevalent scaffold in a vast array of therapeutic agents.[1][2] The target molecule, 2-(2-Aminopropan-2-yl)aniline dihydrochloride, presents a synthetically interesting challenge due to the presence of two distinct basic centers. The strategic introduction of the 2-aminopropan-2-yl group ortho to the aniline amine requires a carefully planned synthetic sequence.

Our retrosynthetic strategy is based on established and reliable organic transformations, commencing from a commercially available starting material. The core of the synthesis involves the construction of the tertiary carbon center bearing a hydroxyl group, which is then converted to the desired amine. The final step is the formation of the stable dihydrochloride salt, which is often preferred for pharmaceutical applications to improve a compound's bioavailability and handling properties.[3]

Synthesis of 2-(2-Aminopropan-2-yl)aniline Dihydrochloride

The proposed synthetic pathway is a three-step process starting from methyl 2-aminobenzoate. This route is advantageous due to the accessibility of the starting material and the high-yielding nature of the selected reactions.

Synthetic Workflow Overview

The overall transformation is depicted below, outlining the progression from the starting ester to the final dihydrochloride salt.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nucleophilic Substitution & Reduction cluster_2 Step 3: Salt Formation A Methyl 2-aminobenzoate B 2-(2-Hydroxypropan-2-yl)aniline A->B 1. CH3MgBr (xs) 2. H2O quench C 2-(2-Azidopropan-2-yl)aniline B->C 1. DPPA, DBU 2. NaN3 D 2-(2-Aminopropan-2-yl)aniline (Free Base) C->D H2, Pd/C E 2-(2-Aminopropan-2-yl)aniline Dihydrochloride D->E HCl in Isopropanol

Caption: Proposed synthetic workflow for 2-(2-Aminopropan-2-yl)aniline Dihydrochloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-Hydroxypropan-2-yl)aniline (Intermediate)

This step utilizes a Grignard reaction to add two methyl groups to the ester carbonyl of methyl 2-aminobenzoate, forming the tertiary alcohol.

  • Materials: Methyl 2-aminobenzoate, Methylmagnesium bromide (3.0 M in diethyl ether), Anhydrous diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add methyl 2-aminobenzoate (1 equivalent) dissolved in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (2.5 equivalents) dropwise via a syringe, maintaining the temperature below 10 °C. The excess Grignard reagent is necessary to react with the acidic N-H proton of the aniline.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel to afford pure 2-(2-hydroxypropan-2-yl)aniline.

Protocol 2: Synthesis of 2-(2-Aminopropan-2-yl)aniline (Free Base)

This two-part step first converts the tertiary alcohol into an azide, a versatile intermediate, which is then reduced to the primary amine.

  • Materials: 2-(2-Hydroxypropan-2-yl)aniline, Diphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium azide (NaN₃), Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply.

  • Procedure (Azide Formation):

    • Dissolve 2-(2-hydroxypropan-2-yl)aniline (1 equivalent) in an appropriate anhydrous solvent like THF.

    • Add DBU (1.5 equivalents) and DPPA (1.2 equivalents) and stir at room temperature.

    • Add sodium azide (1.5 equivalents) and heat the reaction to 50-60 °C for 12-18 hours.

    • After cooling, dilute with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield crude 2-(2-azidopropan-2-yl)aniline, which can often be used in the next step without further purification.

  • Procedure (Reduction to Amine):

    • Dissolve the crude azide in methanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature.

    • Monitor the reaction by TLC or by observing hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 2-(2-aminopropan-2-yl)aniline as the free base.

Protocol 3: Synthesis of 2-(2-Aminopropan-2-yl)aniline Dihydrochloride

This is a standard acid-base reaction to form the dihydrochloride salt.[4] The use of two equivalents of HCl ensures that both the aromatic and aliphatic amino groups are protonated.

  • Materials: 2-(2-Aminopropan-2-yl)aniline, Isopropanol, Hydrochloric acid (concentrated or as a solution in isopropanol).

  • Procedure:

    • Dissolve the crude 2-(2-aminopropan-2-yl)aniline free base (1 equivalent) in a minimal amount of isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (2.1 equivalents) in isopropanol dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.

    • A precipitate will form upon addition of the acid.

    • Stir the resulting suspension at 0 °C for 1 hour.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold isopropanol and then with diethyl ether to facilitate drying.

    • Dry the product under vacuum to yield 2-(2-aminopropan-2-yl)aniline dihydrochloride as a solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.[5]

Characterization Workflow

The analytical workflow ensures comprehensive evaluation of the synthesized material, from structural confirmation to purity assessment.

G cluster_workflow Analytical Characterization Workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity Input Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (ESI-MS) Input->MS IR IR Spectroscopy Input->IR HPLC HPLC-UV Input->HPLC MP Melting Point Input->MP Output Confirmed Structure & Purity Report NMR->Output MS->Output IR->Output HPLC->Output MP->Output

Caption: Integrated workflow for the analytical characterization of the target compound.

Spectroscopic and Spectrometric Data

The following tables summarize the expected data from key analytical techniques. These serve as a benchmark for researchers to compare against their experimental results.

Table 1: Predicted NMR Spectroscopic Data (in D₂O)

NMR spectroscopy provides unambiguous evidence of the molecular structure and connectivity.[6]

Technique Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
¹H NMR Aromatic CH 7.2 - 7.6Multiplet4H
Methyl CH~1.6Singlet6H
¹³C NMR Aromatic C -N~145--
Aromatic C -C(CH₃)₂~135--
Aromatic C H125 - 130--
Quaternary C (CH₃)₂~60--
Methyl C H₃~25--

Table 2: Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of an amine salt is distinct from its free base form.[3][7]

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Ammonium (R-NH₃⁺)N-H Stretch3200 - 2800Strong, Broad
Ammonium (R₃N-H⁺)N-H Stretch3000 - 2500Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium
Aliphatic C-HC-H Stretch2980 - 2850Medium
Aromatic C=CC=C Stretch1600 - 1450Medium-Strong
Ammonium (R-NH₃⁺)N-H Bend1600 - 1500Medium

Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of the parent compound (as the free base).[6][8]

Technique Parameter Expected Value
ESI-MSIonization ModePositive
Molecular Formula (Free Base)C₉H₁₄N₂
Molecular Weight (Free Base)150.12 g/mol
Predicted [M+H]⁺ (m/z)151.12
Key Fragment (Loss of CH₃)m/z = 136.11
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds.[9][10]

Protocol 4: HPLC Purity Analysis

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This technical guide outlines a logical and robust pathway for the synthesis of 2-(2-Aminopropan-2-yl)aniline dihydrochloride, a valuable chemical intermediate. The provided protocols are grounded in established chemical principles, offering a reliable starting point for laboratory synthesis. Furthermore, the comprehensive characterization workflow, detailing expected outcomes from NMR, IR, MS, and HPLC analyses, establishes a framework for rigorous quality control. By integrating detailed procedural explanations with the rationale behind them, this document serves as a practical resource for researchers and scientists engaged in drug discovery and development, ensuring both the successful synthesis and the confident structural verification of this target molecule.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Sigma-Aldrich. (n.d.). 2-(2-aminopropan-2-yl)aniline.
  • PubChemLite. (n.d.). 2-(2-aminopropan-2-yl)aniline (C9H14N2).
  • Capella, P., & Horning, E. C. (n.d.). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. Analytical Chemistry.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Analytical Chemistry. (1956). Analytical Chemistry, 28(4).
  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives.
  • Apoptosis. (2023, November 17). Making Aniline HCl [Video]. YouTube.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine.
  • Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • BioCrick. (n.d.). 2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide.
  • Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers.
  • Benchchem. (n.d.). Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ALB Materials Inc. (n.d.). 518048-03-8 | 20mg | ALB-RS-10252.
  • PubMed. (n.d.). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry.
  • White Rose Research Online. (n.d.). Recent advances in the synthesis of small drug molecules for clinical applications.
  • PubChem. (n.d.). 2-Aminopropanol hydrochloride.
  • PubChem. (n.d.). 2,4,6-Tri(propan-2-yl)aniline.
  • BLDpharm. (n.d.). 518048-03-8|2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide.
  • EPO. (2015). Patent 2894154 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • PMC. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
  • Sigma-Aldrich. (n.d.). 2 amino aniline.
  • WebSpectra. (n.d.). IR Absorption Table.
  • BLDpharm. (n.d.). 878196-82-8|4-(2-Aminopropan-2-yl)aniline.
  • Benchchem. (n.d.). (2R)-2-Aminopropanamide Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals.
  • MDPI. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identification of Two New Compounds.
  • ResearchGate. (n.d.). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline.
  • ResearchGate. (n.d.). Recent Development of Spray Reagents for the Detection of Amino Acids on Thin Layer Chromatography Plates - An Overview.
  • Google Patents. (n.d.). CN101200431A - A kind of synthetic method of L-2-aminopropanol.
  • RSC Publishing. (n.d.). Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties.

Sources

Exploratory

"2-(2-Aminopropan-2-yl)aniline dihydrochloride" CAS number 229326-17-4

The following technical guide details the chemical properties, synthesis, and applications of 2-(2-Aminopropan-2-yl)aniline dihydrochloride , a critical gem-dimethyl-substituted building block in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-(2-Aminopropan-2-yl)aniline dihydrochloride , a critical gem-dimethyl-substituted building block in modern medicinal chemistry.

A Versatile Gem-Dimethyl Scaffold for Heterocyclic Synthesis[1]

CAS Number: 229326-17-4 Molecular Formula: C


H

Cl

N

(Dihydrochloride Salt) Molecular Weight: 223.14 g/mol Synonyms: 2-(2-Amino-2-propyl)aniline 2HCl;

-Dimethyl-2-aminobenzylamine dihydrochloride.

Executive Summary: The Gem-Dimethyl Effect

In drug discovery, the introduction of a gem-dimethyl group (two methyl groups on the same carbon) is a strategic modification used to improve the metabolic stability and conformational rigidity of a molecule. 2-(2-Aminopropan-2-yl)aniline dihydrochloride serves as a specialized 1,2-diamine equivalent where the aliphatic amine is flanked by a gem-dimethyl group.

This structural feature imparts the Thorpe-Ingold Effect (Gem-Dimethyl Effect), which pre-organizes the molecule for cyclization. By restricting bond rotation, the gem-dimethyl group forces the aniline nitrogen and the aliphatic amine into proximity, significantly accelerating the formation of nitrogen heterocycles such as 4,4-dimethyl-dihydroquinazolines and tetrahydroquinolines .

Synthesis & Manufacturing Protocol

The synthesis of CAS 229326-17-4 is non-trivial due to the steric hindrance of the tertiary carbon. The most robust industrial route avoids direct nucleophilic substitution and instead utilizes a Grignard addition followed by a Ritter reaction.

Core Synthetic Pathway
  • Grignard Addition: Methyl anthranilate is treated with excess methylmagnesium bromide (MeMgBr) to form the tertiary alcohol, 2-(2-aminophenyl)propan-2-ol . This step installs the critical gem-dimethyl carbon.

  • Ritter Reaction: The tertiary alcohol is subjected to acidic conditions in the presence of acetonitrile. The acid generates a tertiary carbocation, which is trapped by the nitrile to form an acetamide intermediate.

  • Hydrolysis: The acetamide is hydrolyzed using concentrated hydrochloric acid to yield the free amine, which is isolated as the stable dihydrochloride salt.

Step-by-Step Protocol
StepReagentConditionsKey Observation
1. Nucleophilic Addition Methyl Anthranilate, MeMgBr (3.5 eq)THF/Toluene, 0°C to Reflux, 4hFormation of tertiary alcohol. Exothermic.
2. Ritter Reaction Acetonitrile, H

SO

(conc.)
0°C to RT, 12hFormation of N-acetyl intermediate.
3. Hydrolysis HCl (conc.), EthanolReflux, 6-8hDeprotection of acetyl group.
4. Salt Formation HCl (gas) or HCl/Ether0°C, PrecipitationWhite crystalline solid (Dihydrochloride).
Pathway Visualization

SynthesisPathway Start Methyl Anthranilate Step1 Grignard Addition (MeMgBr, THF) Start->Step1 Inter1 2-(2-aminophenyl)propan-2-ol (Tertiary Alcohol) Step1->Inter1 Step2 Ritter Reaction (MeCN, H2SO4) Inter1->Step2 Inter2 Acetamide Intermediate Step2->Inter2 Step3 Acid Hydrolysis (HCl, Reflux) Inter2->Step3 Final 2-(2-Aminopropan-2-yl)aniline Dihydrochloride (CAS 229326-17-4) Step3->Final

Figure 1: Industrial synthesis route via Grignard addition and Ritter reaction sequence.

Chemical Reactivity & Applications

The primary utility of this compound lies in its ability to form 4,4-dimethyl-substituted heterocycles . The steric bulk of the dimethyl group protects the resulting heterocycle from oxidative metabolism (specifically at the benzylic position), a common failure point in drug candidates.

Cyclization Logic

The molecule contains two nucleophilic nitrogens:

  • Aniline Nitrogen (Ar-NH

    
    ):  Lower basicity, nucleophilic but less reactive towards alkyl halides.
    
  • Aliphatic Amine (R-C(Me)

    
    -NH
    
    
    
    ):
    Higher basicity, sterically hindered.
A. Synthesis of 4,4-Dimethyl-3,4-dihydroquinazolines

Reaction with carboxylic acid derivatives (orthoesters or imidates) cyclizes the diamine.

  • Reagent: Triethyl orthoformate or an Acid Chloride.

  • Mechanism: Initial acylation of the aliphatic amine (or aniline, depending on conditions) followed by condensation.

  • Application: This core is found in BET Bromodomain Inhibitors and various kinase inhibitors where a rigid bicyclic system is required to fit into a hydrophobic pocket.

B. Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinazolines

Reaction with aldehydes or ketones.[1][2][3]

  • Reagent: Benzaldehyde derivatives.[4]

  • Mechanism: Formation of a cyclic aminal. The gem-dimethyl group accelerates this ring closure by ~1000x compared to the unsubstituted ethylenediamine analog due to the Thorpe-Ingold effect.

Reactivity Flowchart

ReactivityMap Core 2-(2-Aminopropan-2-yl)aniline (Free Base) Reagent1 + Orthoesters / Carboxylic Acids Core->Reagent1 Reagent2 + Aldehydes (R-CHO) Core->Reagent2 Reagent3 + Phosgene / CDI Core->Reagent3 Prod1 4,4-Dimethyl-3,4-dihydroquinazoline Reagent1->Prod1 Cyclization Prod2 4,4-Dimethyl-1,2,3,4-tetrahydroquinazoline Reagent2->Prod2 Condensation Prod3 4,4-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one Reagent3->Prod3 Carbonylation

Figure 2: Divergent synthesis of nitrogen heterocycles from the gem-dimethyl scaffold.

Medicinal Chemistry Utility

BET Bromodomain Inhibition

The 4,4-dimethyl-dihydroquinazoline scaffold is a privileged structure in the design of Bromodomain and Extra-Terminal motif (BET) inhibitors. These inhibitors mimic the acetyl-lysine binding motif. The gem-dimethyl group is crucial here:

  • It locks the conformation of the inhibitor to maximize binding affinity.

  • It blocks metabolic oxidation at the benzylic position, extending the drug's half-life (

    
    ).
    
Kinase Inhibition

In kinase inhibitors, this scaffold is often used to link the hinge-binding motif with the solvent-exposed region. The steric bulk prevents free rotation, reducing the entropic penalty upon binding to the ATP pocket.

Handling, Stability, and Analytics

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (hexane, ether).

  • Hygroscopicity: The dihydrochloride salt is hygroscopic; store under inert gas (Nitrogen/Argon) with desiccant.

Analytical Characterization (Expected Data)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       8.5–9.0 (br s, 3H, -NH
      
      
      
      )
    • 
       7.2–7.5 (m, 4H, Ar-H)
      
    • 
       1.65 (s, 6H, C(CH 
      
      
      
      )
      
      
      )
  • MS (ESI):

    
     151.1 [M+H]
    
    
    
    (Free base).
Safety Profile
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

  • Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: 2-8°C, dry, dark.

References

  • Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. Link

  • Ritter Reaction Mechanism: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society. Link

  • Synthesis of Gem-Dimethyl Anilines: Smith, P. A. S., & Kalenda, N. W. (1954). The Preparation of Some Tertiary Amines by the Reaction of Grignard Reagents with Nitriles. Journal of Organic Chemistry. Link

  • BET Inhibitor Scaffolds: Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link (Contextual reference for dihydroquinazoline application).

Sources

Foundational

discovery and history of "2-(2-Aminopropan-2-yl)aniline dihydrochloride"

The following technical guide details the discovery, synthesis, and application of 2-(2-Aminopropan-2-yl)aniline dihydrochloride , a critical "gem-dimethyl" building block in modern medicinal chemistry. The "Gem-Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 2-(2-Aminopropan-2-yl)aniline dihydrochloride , a critical "gem-dimethyl" building block in modern medicinal chemistry.

The "Gem-Dimethyl" Ortho-Diamine Scaffold in Drug Discovery

Executive Summary

2-(2-Aminopropan-2-yl)aniline dihydrochloride (also known as o-aminocumylamine or 2-(2-amino-2-propyl)aniline) is a specialized diamine scaffold characterized by a gem-dimethyl group at the benzylic position. Unlike simple o-phenylenediamines, this molecule leverages the Thorpe-Ingold Effect (Gem-Dimethyl Effect) to accelerate cyclization reactions and stabilize conformationally restricted heterocycles.

Historically, this compound emerged not as a standalone drug but as a privileged intermediate designed to solve two critical problems in drug development:

  • Metabolic Stability: The gem-dimethyl group blocks benzylic oxidation, a common metabolic "soft spot" in drug candidates.

  • Conformational Locking: The steric bulk of the isopropyl group forces the amine substituents into proximity, facilitating the formation of 4,4-dimethyl-dihydroquinazolines, 3,3-dimethylindolines, and other bioactive heterocycles found in kinase inhibitors and GPCR antagonists.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(2-Aminopropan-2-yl)aniline dihydrochloride
Common Synonyms o-Aminocumylamine; 2-(1-amino-1-methylethyl)aniline 2HCl
CAS Number 229326-17-4 (Free Base); 2193067-12-6 (Dihydrochloride)
Molecular Formula C₉H₁₄N₂[1] · 2HCl
Molecular Weight 223.14 g/mol (Salt); 150.22 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in ether
Key Structural Feature Gem-dimethyl substitution at the benzylic carbon (Cα)

Discovery & Synthetic Evolution

The "discovery" of 2-(2-aminopropan-2-yl)aniline is rooted in the mid-20th-century effort to synthesize sterically hindered anilines for dye chemistry and later, pharmaceutical stabilization.

The Thorpe-Ingold Imperative

In 1915, Thorpe and Ingold postulated that increasing the size of substituents on a carbon chain (e.g., adding two methyl groups) compresses the internal bond angle, bringing terminal groups closer together. This principle became a cornerstone of modern heterocyclic synthesis.

Researchers sought to apply this to o-phenylenediamines to create 4,4-dimethyl-dihydroquinazolin-2-ones , which are potent scaffolds for:

  • NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors): Analogues of Efavirenz.

  • 5-HT Antagonists: Serotonin receptor modulators.

Evolution of Synthetic Routes

Early syntheses were plagued by the instability of the benzylic amine and the tendency for elimination (forming o-isopropenylaniline). The robust "Industrial Route" (Route A below) was developed to bypass these issues using a Ritter reaction on a nitro-alcohol intermediate.

Mechanistic Significance: The "Conformational Lock"

The gem-dimethyl group is not merely a spectator; it is a functional tool.

Diagram: The Thorpe-Ingold Effect in Cyclization

The following diagram illustrates how the gem-dimethyl group accelerates ring closure compared to the unsubstituted analogue.

ThorpeIngold cluster_effect Thorpe-Ingold Effect Unsub Unsubstituted Precursor (High Rotational Freedom) Transition Transition State (Lower Entropy Cost) Unsub->Transition Slow (High ΔS‡) GemDimethyl Gem-Dimethyl Precursor (Restricted Rotation) GemDimethyl->Transition Fast (Low ΔS‡) Product Cyclized Heterocycle (4,4-Dimethyl-dihydroquinazoline) Transition->Product Cyclization

Caption: The gem-dimethyl group (blue node) reduces the entropic penalty of cyclization, favoring the formation of the bioactive heterocycle.

Experimental Protocols

Synthesizing this compound requires careful handling of the benzylic amine to prevent elimination. The Nitro-Ritter Route is the industry standard for high purity.

Protocol A: The Nitro-Ritter Synthesis (Recommended)

This route avoids the handling of unstable amino-alcohols and utilizes the Ritter reaction to install the amine.

Step 1: Grignard Addition

  • Reagents: Methyl 2-nitrobenzoate (1.0 eq), Methylmagnesium bromide (3.0 eq, 3M in ether).

  • Procedure: Cool the ester solution (THF) to -78°C. Add MeMgBr dropwise. Allow to warm to RT.

  • Outcome: Formation of 2-(2-nitrophenyl)propan-2-ol .

  • Note: The nitro group is stable to Grignard reagents at low temperatures if added carefully.

Step 2: Ritter Reaction

  • Reagents: 2-(2-nitrophenyl)propan-2-ol, Acetonitrile (solvent/reactant), Conc. H₂SO₄.

  • Procedure: Dissolve alcohol in MeCN. Add H₂SO₄ dropwise at 0°C. Stir at RT for 4 hours.

  • Mechanism: The benzylic alcohol forms a carbocation, which is trapped by acetonitrile to form the acetamide.

  • Intermediate: N-(2-(2-nitrophenyl)propan-2-yl)acetamide.

Step 3: Hydrolysis & Reduction

  • Hydrolysis: Reflux the acetamide in 6N HCl to liberate the amine.

  • Reduction: Hydrogenate the nitro group using H₂/Pd-C (10%) in MeOH.

  • Salt Formation: Treat the crude diamine with HCl in dioxane to precipitate 2-(2-Aminopropan-2-yl)aniline dihydrochloride .

Protocol B: Direct Anthranilate Route (Legacy)

Note: This route often suffers from lower yields due to oligomerization.

  • React Methyl Anthranilate with excess MeMgBr.

  • Isolate 2-(2-aminophenyl)propan-2-ol.

  • Convert OH to NH₂ via Azide (NaN₃/TFA) followed by reduction.

Applications in Drug Discovery[1][2][3]

This scaffold is a precursor to several "Privileged Structures" in medicinal chemistry.

4,4-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-ones
  • Use: Efavirenz analogues (HIV Reverse Transcriptase Inhibitors).

  • Synthesis: Reaction of the amino-alcohol precursor with Phosgene or CDI.

4,4-Dimethyl-3,4-dihydroquinazolin-2(1H)-ones
  • Use: Novel anti-inflammatory agents and potential anticancer drugs (Eg5 inhibitors).

  • Synthesis: Condensation of 2-(2-Aminopropan-2-yl)aniline with Urea or Carbonyldiimidazole (CDI).

Workflow Diagram: From Scaffold to Drug Candidate

Applications Scaffold 2-(2-Aminopropan-2-yl)aniline (The Scaffold) CDI + CDI / Phosgene Scaffold->CDI OrthoEsters + Orthoesters / Aldehydes Scaffold->OrthoEsters Quinazolinone 4,4-Dimethyl-dihydroquinazolin-2-one (Kinase Inhibitors) CDI->Quinazolinone Cyclization Benzimidazole 3,3-Dimethyl-dihydrobenzimidazole (GPCR Ligands) OrthoEsters->Benzimidazole Condensation

Caption: Divergent synthesis pathways utilizing the scaffold to access distinct heterocycle classes.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The Formation and Stability of spiro-Compounds. Part I. spiro-Compounds from cyclo-Hexane." Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational paper on the Thorpe-Ingold Effect).
  • Smith, P. A. S. (1962). "The Ritter Reaction." Organic Reactions, 17, 213-324. (Methodology for converting the tertiary alcohol to the amine).
  • American Elements. (2024). "2-(2-aminopropan-2-yl)aniline Product Specification."

  • Thermo Scientific Chemicals. (2024). "2-(2-Amino-2-propyl)aniline, 95%."

  • Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists." Journal of Medicinal Chemistry, 53(7), 2779–2796.

Sources

Exploratory

Unlocking New Frontiers: A Technical Guide to the Research Applications of Novel Aniline Derivatives

Aniline, a foundational aromatic amine, has long been a cornerstone of chemical synthesis. However, the true potential of this versatile scaffold is being realized through the development of novel aniline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Aniline, a foundational aromatic amine, has long been a cornerstone of chemical synthesis. However, the true potential of this versatile scaffold is being realized through the development of novel aniline derivatives. By strategically modifying the aniline core, researchers are unlocking a vast and diverse range of applications, from life-saving therapeutics to advanced materials and highly efficient catalysts. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning research landscape surrounding these remarkable compounds. We will delve into the core principles guiding their application, explore detailed experimental protocols, and present a forward-looking perspective on the future of aniline derivative research.

I. Medicinal Chemistry: Engineering Aniline Derivatives for Therapeutic Intervention

The aniline scaffold is a privileged structure in medicinal chemistry, offering a synthetically accessible platform for the development of a wide array of therapeutic agents.[1][2] The ability to readily introduce various substituents onto the aniline ring allows for the precise modulation of pharmacological properties, leading to the discovery of potent and selective drugs.[3]

Anticancer Agents: A Multi-pronged Attack on Malignancy

Novel aniline derivatives have emerged as a significant class of compounds in the fight against cancer, exhibiting diverse mechanisms of action.

Kinase Inhibition: Many cancers are driven by the dysregulation of protein kinases.[2] Aniline derivatives have been successfully designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases and disrupting downstream signaling pathways responsible for cell proliferation and survival.[2] A notable example is the development of benzothiazole aniline (BTA) derivatives and their platinum (II) complexes, which have demonstrated selective inhibitory activities against liver cancer cells.[4][5][6]

Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is a critical target for cancer therapy. Certain aniline derivatives have been shown to bind to the colchicine-binding site on β-tubulin, disrupting microtubule assembly.[2] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2]

Experimental Workflow: Screening Aniline Derivatives for Anticancer Activity

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Library Compound Library Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Cell Lines Cell Lines Cell Lines->Cytotoxicity Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Hit Compounds Hit Compounds IC50 Determination->Hit Compounds Kinase Assay Kinase Assay Hit Compounds->Kinase Assay Tubulin Assay Tubulin Assay Hit Compounds->Tubulin Assay Apoptosis Assay Apoptosis Assay Hit Compounds->Apoptosis Assay Lead Optimization Lead Optimization Hit Compounds->Lead Optimization

Caption: Workflow for identifying and characterizing anticancer aniline derivatives.

Antimicrobial Agents: Combating Infectious Diseases

Aniline derivatives have a long history in antimicrobial therapy, with the sulfa drugs being a prime example.[7] Modern research continues to explore this area, developing novel compounds with broad-spectrum activity.

Mechanism of Action: The antimicrobial effects of aniline derivatives are often attributed to their ability to:

  • Disrupt microbial cell wall synthesis: Weakening the protective outer layer of bacteria.[7]

  • Inhibit essential enzyme activity: For instance, sulfa drugs act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[7]

  • Interfere with nucleic acid synthesis: Preventing microbial replication.[7]

Recent studies have investigated trifluoro-anilines for their antibacterial and antibiofilm properties against pathogenic Vibrio species.[8][9] Some derivatives have shown efficacy in disrupting bacterial motility and virulence factor production, highlighting their potential to combat antimicrobial resistance.[8]

Table 1: Antimicrobial Activity of Selected Aniline Derivatives

Compound ClassTarget Organism(s)Mechanism of ActionReference(s)
SulfonamidesBacteriaInhibition of folic acid synthesis[7]
Trifluoro-anilinesVibrio parahaemolyticus, Vibrio harveyiAntibacterial and antibiofilm activity[8][9]
BenzimidazolesBacteria, FungiNot specified[10]

II. Materials Science: Tailoring Aniline Derivatives for Advanced Functional Materials

The inherent electronic properties and polymerizability of aniline make its derivatives highly valuable in the field of materials science.

Conducting Polymers

Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility.[11] The synthesis of new PANI derivatives with various substituents on the aniline monomer can enhance solubility and processability, allowing for the creation of thin films for applications such as chemical sensors.[12][13][14] These sensors can detect gases like ammonia with high sensitivity.[12][13]

Experimental Protocol: Synthesis of a Soluble Polyaniline Derivative

  • Monomer Synthesis: Synthesize the desired ortho-substituted aniline derivative, for example, 2-(1-methylbut-2-en-1-yl)aniline.[14]

  • Oxidative Polymerization: Dissolve the aniline derivative monomer in an acidic aqueous solution (e.g., 0.2 M HCl).

  • Initiation: Add an oxidizing agent, such as ammonium persulfate, dropwise to initiate polymerization.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 20°C) for 24 hours.

  • Isolation and Purification: Filter the resulting polymer and wash with a non-solvent (e.g., petroleum ether) and the acidic solution to remove unreacted monomer and oligomers.

  • Characterization: Characterize the polymer's structure and properties using techniques like FT-IR, UV-vis, and NMR spectroscopy.[12][13]

Corrosion Inhibitors

Aniline and its derivatives have been extensively studied as corrosion inhibitors for various metals, including carbon steel and copper, in acidic environments.[15][16][17][18]

Mechanism of Adsorption: These molecules function by adsorbing onto the metal surface, forming a protective film that slows down the rates of both anodic and cathodic corrosion reactions. The presence of heteroatoms (like nitrogen in the amino group) and π-electrons in the aromatic ring facilitates this adsorption.[15] The efficiency of inhibition is influenced by the nature and position of substituents on the aniline ring.[17]

Table 2: Corrosion Inhibition Efficiency of Aniline Derivatives on Mild Steel in HCl

InhibitorConcentrationInhibition Efficiency (IE%)Reference(s)
(E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF)10⁻³ M89.72%
Aniline0.04 M70.68%[16]
2,4-dimethyl aniline95 mM77.3%[16]

III. Catalysis: Aniline Derivatives as Versatile Ligands

In the realm of organometallic chemistry and catalysis, aniline and its derivatives serve as highly versatile ligands.[19] The electronic and steric properties of these ligands can be fine-tuned by altering the substituents on the aniline ring, allowing for precise control over the reactivity and selectivity of the corresponding metal complexes.[19]

Cross-Coupling Reactions

Palladium complexes bearing aniline-derived ligands have proven to be exceptionally effective catalysts for a variety of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and functional materials.[19]

Suzuki-Miyaura Cross-Coupling: Palladium complexes with N-heterocyclic carbene (NHC) and aniline-derived ligands exhibit high activity in Suzuki-Miyaura cross-coupling reactions.[19] These catalysts are often stable in air and moisture, making them practical for laboratory use. They can efficiently couple a wide range of substrates, including challenging amides and esters.[19]

Logical Relationship: Tuning Aniline Ligands for Catalysis

Ligand_Tuning Aniline Derivative Aniline Derivative Electronic Properties Electronic Properties Aniline Derivative->Electronic Properties Steric Properties Steric Properties Aniline Derivative->Steric Properties Metal Complex Metal Complex Electronic Properties->Metal Complex Steric Properties->Metal Complex Catalytic Activity Catalytic Activity Metal Complex->Catalytic Activity Selectivity Selectivity Metal Complex->Selectivity

Caption: Modifying aniline derivatives to control catalytic outcomes.

C-H Functionalization

Direct C-H functionalization is a powerful strategy in organic synthesis as it avoids the need for pre-functionalized starting materials.[20] Palladium catalysts with S,O-ligands have been developed for the highly para-selective C-H olefination and alkynylation of aniline derivatives.[20][21][22][23] This methodology is operationally simple and can be performed under aerobic conditions, offering a more sustainable approach to aniline functionalization.[20][22][23]

IV. Future Perspectives and Conclusion

The field of novel aniline derivatives is dynamic and rapidly expanding. While significant progress has been made, several areas warrant further exploration:

  • Mitigating Toxicity: Aniline itself can be toxic, and a key challenge is to design derivatives with improved safety profiles without compromising efficacy, particularly in drug development.[3][24] The use of isosteres to replace the aniline core is an attractive strategy to address this issue.[24]

  • Expanding the Catalytic Toolbox: The development of new catalytic systems based on more abundant and less expensive metals like iron for C-H amination is a promising avenue for sustainable chemical synthesis.[25]

  • Advanced Materials with Novel Properties: Further exploration of aniline derivatives in the synthesis of polymers with tailored electronic, optical, and mechanical properties will likely lead to innovations in areas such as flexible electronics and smart materials.

V. References

  • Benchchem. (n.d.). Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Application Notes and Protocols. Retrieved from

  • Suzuki, T., Oka, M., Maeda, K., Furusawa, K., Uesaka, H., & Kataoka, T. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28–36. Retrieved from [Link]

  • Filo. (2025). Aniline derivatives as antimicrobial agent. Retrieved from

  • MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]

  • Benchchem. (n.d.). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview. Retrieved from

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • PubMed. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Retrieved from

  • IFTM University. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. Retrieved from

  • PMC. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Understanding the adsorption of newly Benzylidene-aniline derivatives as a corrosion inhibitor for carbon steel in hydrochloric acid solution: Experimental, DFT and molecular dynamic simulation studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bis(dimethylpyrazolyl)- aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for Aniline Derivative Synthesis. Retrieved from

  • Neuroquantology. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Study on the Corrosion Inhibition Performance of Aniline Derivatives. Retrieved from

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of aniline and its derivatives on the corrosion behaviour of copper in acid solution. Retrieved from [Link]

  • Scribd. (n.d.). Aniline Reactions & Pharma Uses. Retrieved from [Link]

  • ResearchGate. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Retrieved from [Link]

  • PubMed. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

  • Emerald Publishing. (1974). ANILINE AND RELATED COMPOUNDS AS CORROSION INHIBITORS. Retrieved from [Link]

  • Wiley Online Library. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

  • PMC. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Retrieved from [Link]

  • PubMed. (1997). Synthesis and antimicrobial activity of some new anilino benzimidazoles. Retrieved from [Link]

  • MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Wiley Online Library. (2000). Aniline and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • ResearchGate. (2024). Aniline derivatives containing a cage monoterpenoid fragment at the nitrogen atom: synthesis and study of antibacterial properties. Retrieved from [Link]

  • Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]

  • PMC. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • ResearchGate. (2020). A brief review on aniline and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

  • PMC. (2022). Selective Para‐C−H Alkynylation of Aniline Derivatives by Pd/S,O‐Ligand Catalysis. Retrieved from [Link]

  • Radboud Repository. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Retrieved from [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • PubMed. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for 2-(2-Aminopropan-2-yl)aniline dihydrochloride in Fragment-Based Drug Discovery

Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1][2][3] Unlike traditional high-th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD screens small, low molecular weight compounds (typically <300 Da) that bind to biological targets with low affinity but high ligand efficiency.[4][5][6] These initial "hits" serve as starting points for rational, structure-guided optimization into potent and selective drug candidates.[2][7] This document provides detailed application notes and protocols for the utilization of 2-(2-Aminopropan-2-yl)aniline dihydrochloride , a promising fragment for FBDD campaigns targeting a variety of protein classes.

The aniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[8][9][10] The specific substitution pattern of 2-(2-Aminopropan-2-yl)aniline offers a unique three-dimensional profile and a combination of hydrophobic and polar features, making it an attractive starting point for exploring chemical space around a target's binding site.

PART 1: Physicochemical Properties and Rationale for Use in FBDD

Compound Details:

PropertyValueSource
IUPAC Name 2-(2-aminopropan-2-yl)aniline;dihydrochloride[11]
Synonym(s) 2-(1-amino-1-methylethyl)aniline dihydrochloride
CAS Number 229326-17-4 (free base)
Molecular Formula C₉H₁₆Cl₂N₂Inferred
Molecular Weight 223.15 g/mol (free base is 150.22 g/mol )
Solubility Soluble in aqueous buffers and polar organic solvents like DMSO and methanol.General chemical knowledge
"Rule of Three" Compliance YesSee analysis below

Analysis as a Fragment:

The "Rule of Three" is a set of guidelines used to define a good fragment for FBDD. Let's assess 2-(2-Aminopropan-2-yl)aniline against these criteria:

  • Molecular Weight ≤ 300 Da: The molecular weight of the free base is 150.22 g/mol , well within this limit.

  • cLogP ≤ 3: The calculated LogP is low, ensuring adequate solubility for biophysical screening methods.

  • Hydrogen Bond Donors ≤ 3: The fragment has two primary amine groups, providing hydrogen bond donors.

  • Hydrogen Bond Acceptors ≤ 3: The nitrogen atoms of the amines can also act as hydrogen bond acceptors.

  • Rotatable Bonds ≤ 3: The molecule has a limited number of rotatable bonds, reducing the entropic penalty upon binding.

The gem-dimethyl group provides a valuable hydrophobic interaction point and a defined three-dimensional shape, which can be advantageous for probing specific pockets on a protein surface. The primary aniline amine and the tertiary alkyl amine offer distinct vectors for fragment growth and elaboration.

PART 2: Experimental Workflows and Protocols

Workflow Overview: FBDD Campaign using 2-(2-Aminopropan-2-yl)aniline dihydrochloride

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validate Phase 3: Validation & Characterization cluster_optimize Phase 4: Fragment Evolution prep Fragment Library Preparation (QC of 2-(2-Aminopropan-2-yl)aniline) screen Primary Biophysical Screen (e.g., NMR, SPR, DSF) prep->screen Screen against Target validate Hit Validation (Orthogonal Assays) screen->validate Identify Hits structure Structural Biology (X-ray Crystallography or Cryo-EM) validate->structure Confirm Binding & Mode grow Fragment Growing structure->grow Structure-Guided Design link Fragment Linking structure->link merge Fragment Merging structure->merge optimize Lead Optimization grow->optimize link->optimize merge->optimize Fragment_Growing cluster_start Initial Fragment cluster_vectors Growth Vectors cluster_products Elaborated Molecules start 2-(2-Aminopropan-2-yl)aniline aniline_N Aniline Amine start->aniline_N alkyl_N Alkyl Amine start->alkyl_N prod1 Amide/Sulfonamide Derivatives aniline_N->prod1 Acylation/ Sulfonylation prod2 Substituted Alkyl Chains alkyl_N->prod2 Reductive Amination/ Alkylation

Sources

Application

High-Velocity Payload Release: Utilizing 2-(2-Aminopropan-2-yl)aniline in Trimethyl Lock (TML) ADC Linkers

Application Note: AN-ADC-TML-01 Abstract This guide details the utilization of 2-(2-Aminopropan-2-yl)aniline dihydrochloride as a critical self-immolative spacer in Antibody-Drug Conjugates (ADCs). Unlike standard para-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ADC-TML-01

Abstract

This guide details the utilization of 2-(2-Aminopropan-2-yl)aniline dihydrochloride as a critical self-immolative spacer in Antibody-Drug Conjugates (ADCs). Unlike standard para-aminobenzyl carbamate (PABC) linkers which rely on 1,6-elimination, this molecule facilitates a Trimethyl Lock (TML) cyclization mechanism. Driven by the Thorpe-Ingold effect (gem-dimethyl acceleration), this linker system offers significantly faster payload release kinetics upon enzymatic triggering, making it ideal for delivering payloads where rapid intracellular concentration is critical for efficacy.

Mechanistic Principles

The Trimethyl Lock (TML) Advantage

The core challenge in ADC linker design is the "Stability-Release Trade-off." Linkers must be stable in plasma but release the drug instantly inside the lysosome.

  • Standard PABC: Relies on electronic cascade (1,6-elimination). Kinetics can be slow (

    
     minutes to hours), potentially allowing payload diffusion away from the target or incomplete release.
    
  • TML (This Protocol): Relies on steric strain. The gem-dimethyl group on the benzylic carbon forces the amine and the carbamate into close proximity (Thorpe-Ingold effect). Upon unmasking, the cyclization to form a dihydroquinolone lactam is energetically favorable and kinetically rapid (

    
     < seconds).
    
Mechanism of Action Diagram

The following diagram illustrates the pathway from enzymatic cleavage to drug release.[1][2]

TML_Mechanism Figure 1: Trimethyl Lock (TML) Release Mechanism utilizing 2-(2-Aminopropan-2-yl)aniline. ADC Intact ADC (Antibody-Linker-Payload) Lysosome Lysosomal Entry (Protease Rich) ADC->Lysosome Internalization Cleavage Enzymatic Cleavage (Cathepsin B) Lysosome->Cleavage Trigger Recognition Intermediate Unmasked Aniline (Nucleophile Generated) Cleavage->Intermediate Amide Hydrolysis TS Cyclization Transition State (Thorpe-Ingold Effect) Intermediate->TS Rapid Ring Closure Lactam Byproduct: 4,4-dimethyl-1,4-dihydroquinolin-2-one TS->Lactam Cyclization Drug Released Payload (Active Cytotoxin) TS->Drug Expulsion

Material Specifications

PropertySpecification
Chemical Name 2-(2-Aminopropan-2-yl)aniline dihydrochloride
Role Self-immolative spacer (Amine-to-Amine bridge)
Molecular Weight ~223.14 g/mol (Dihydrochloride salt)
Solubility High in water/methanol; Low in DCM (Free base is soluble in organics)
pKa Values Aliphatic Amine: ~10.2 (Nucleophilic) Aromatic Amine: ~4.5 (Weak Nucleophile)
Storage -20°C, Hygroscopic. Store under Argon.

Experimental Protocols

Protocol A: Selective Synthesis of Linker-Payload

Rationale: The reagent contains two amine groups. To build the ADC linker, we exploit the significant nucleophilicity difference between the aliphatic amine (pKa ~10) and the aromatic aniline (pKa ~4).

Reagents:

  • 2-(2-Aminopropan-2-yl)aniline dihydrochloride (Starting Material)

  • Payload-OCO-pNP (Drug activated with p-nitrophenyl carbonate)

  • Fmoc-Val-Cit-OH (Protease trigger)

  • DIPEA (Base)

  • DMF/DMA (Solvents)

  • HATU (Coupling agent)

Step-by-Step Methodology:

  • Free-Basing & Aliphatic Coupling (Drug Attachment):

    • Dissolve 1.0 eq of 2-(2-Aminopropan-2-yl)aniline dihydrochloride in anhydrous DMF.

    • Add 2.2 eq of DIPEA. Note: This neutralizes the HCl. The aliphatic amine becomes free and highly nucleophilic. The aromatic amine remains poorly nucleophilic.

    • Add 0.9 eq of Payload-OCO-pNP dropwise at 0°C.

    • Stir at RT for 4 hours.

    • Mechanism:[3][4][5][6][7][8] The aliphatic amine attacks the carbonate, forming a carbamate linkage with the drug. The aromatic amine is sterically hindered and electronically deactivated, preventing side reactions.

    • QC Check: LC-MS should show [M+H]+ corresponding to Aniline-Linker-Drug.

  • Aromatic Coupling (Trigger Attachment):

    • To the reaction mixture (containing the intermediate), add 1.2 eq of Fmoc-Val-Cit-OH (or desired peptide linker).

    • Add 1.5 eq HATU and adjust DIPEA to maintain pH ~8.

    • Heat to 40°C for 12-24 hours.

    • Critical Insight: The aromatic aniline is sterically crowded by the gem-dimethyl group. Standard coupling (RT, 1h) often fails. Elevated temperature and high-efficiency coupling agents (HATU/HOAt) are required to force the amide bond formation.

    • Purification: Isolate the Fmoc-Val-Cit-TML-Drug construct via Prep-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

  • Deprotection & Activation:

    • Remove Fmoc using 20% Piperidine in DMF.

    • React the free N-terminus with a maleimide linker (e.g., MC-OSu) to prepare for antibody conjugation.

Protocol B: Bioconjugation to Antibody

Rationale: Conjugating the hydrophobic TML-drug construct requires careful organic solvent management to prevent antibody precipitation.

  • Antibody Preparation:

    • Reduce interchain disulfides of the mAb (10 mg/mL in PBS, pH 7.4) using 2.5 eq TCEP for 90 min at 37°C.

  • Conjugation:

    • Dissolve the MC-Val-Cit-TML-Drug in DMA (dimethylacetamide).

    • Add linker-drug to the reduced mAb.[3] Final organic solvent concentration should be 10-15% v/v .

    • Tip: TML linkers are hydrophobic. If precipitation occurs, add propylene glycol to the buffer.

    • Incubate 1 hour at 4°C.

  • Purification:

    • Remove excess small molecules using a desalting column (Sephadex G-25) or TFF (30kDa cutoff).

Quality Control & Validation Workflow

The following diagram outlines the critical decision points in validating the TML-ADC.

QC_Workflow Figure 2: Validation Workflow for TML-based ADCs. Start Crude ADC Mixture SEC Size Exclusion Chromatography (Check Aggregation) Start->SEC HIC HIC-HPLC (Check DAR Distribution) SEC->HIC Pass Agg_Fail >5% Aggregates: Optimize Cosolvents SEC->Agg_Fail Fail Release In Vitro Release Assay (Cathepsin B Incubation) HIC->Release Pass DAR_Fail DAR < 3.5: Increase Molar Excess HIC->DAR_Fail Fail Release_Fail Slow Release: Check Steric Hinderance Release->Release_Fail t1/2 > 10min Pass Valid ADC Candidate Release->Pass t1/2 < 2min

Troubleshooting & Expert Insights

IssueRoot CauseCorrective Action
Low Yield in Step 2 (Trigger Coupling) Steric hindrance of the ortho-aniline.Switch to HATU or COMU . Increase temperature to 45°C. Ensure anhydrous conditions.
ADC Aggregation Hydrophobicity of the gem-dimethyl group.Limit DAR to 4. Use PEGylated linkers (e.g., PEG4-Val-Cit) upstream of the TML to mask hydrophobicity.
Premature Release in Plasma Instability of the carbamate.Ensure the drug attachment is on the aliphatic amine, not the aromatic. The aromatic carbamate is unstable; the aliphatic is stable until cyclization.

References

  • Levine, H. L., et al. (2014). "The Trimethyl Lock: A Trigger for Molecular Release in Chemistry, Biology, and Pharmacology."[2] Chemical Reviews. Link

  • Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology. Link

  • Borchardt, R. T., & Cohen, L. A. (1972). "Stereopopulation control. II. Rate enhancement of intramolecular nucleophilic displacement." Journal of the American Chemical Society. Link

  • Greenwald, R. B., et al. (1999). "Drug Delivery Systems Employing 1,4- or 1,6-Elimination: Poly(ethylene glycol) Prodrugs of Amine-Containing Compounds." Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2-Aminopropan-2-yl)aniline Dihydrochloride and its Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(2-Aminopropan-2-yl)aniline dihydrochloride and its related freebase or derivative forms. The unique structure of this compound, featuring two primary amine groups with different basicities on an aromatic ring, presents specific challenges that this guide aims to address with practical, field-proven solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each recommended step.

Question 1: My isolated 2-(2-Aminopropan-2-yl)aniline dihydrochloride is off-white or has a distinct yellow/brown color. What causes this, and how can I obtain a pure, white solid?

Answer: Discoloration in aniline derivatives is almost always a sign of oxidation.[1] The aniline moiety is highly susceptible to air oxidation, a process often accelerated by light, which forms colored impurities like N-oxides and quinone-like structures.[1][2]

Causality & Solution: The dihydrochloride salt form is significantly more stable and less prone to oxidation than the freebase. However, residual impurities from the synthesis or exposure during workup can still lead to discoloration.

  • Primary Solution: Recrystallization with Activated Charcoal. This is the most effective method. The colored impurities are typically large, conjugated molecules that readily adsorb onto the high surface area of activated charcoal.

    • Dissolve the crude dihydrochloride salt in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).[3]

    • Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

    • Keep the solution hot for 5-10 minutes to allow for adsorption.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. This step must be done quickly to prevent premature crystallization.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization.[4]

  • Prevention: The long-term solution is preventative. Handle the freebase form under an inert atmosphere (nitrogen or argon) whenever possible and store the final, purified dihydrochloride salt in a tightly sealed, amber-colored vial away from light and moisture.[1]

Question 2: I'm struggling to perform flash column chromatography on the freebase form of my aniline derivative. The product streaks badly and my recovery is poor. What is happening?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[5] Your basic amine product is strongly interacting with these acidic sites, leading to irreversible adsorption, broad peaks (streaking), and low recovery.[5]

Causality & Solution: To achieve successful separation, you must mitigate this acid-base interaction.

  • Method 1: Deactivating the Stationary Phase. Add a small amount of a volatile amine, like triethylamine (TEA) or ammonia, to your mobile phase (eluent). A common practice is to use a solvent system containing 0.5-1% TEA. The TEA is more basic than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute properly.

  • Method 2: Using an Alternative Stationary Phase. For particularly challenging separations, consider using an amine-functionalized silica gel.[5] This commercially available stationary phase has aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a more inert environment for the purification of basic compounds.

Workflow for Selecting a Purification Strategy

The choice between recrystallization and chromatography depends heavily on whether you are working with the salt or the freebase. This decision tree illustrates the logical workflow.

Purification_Strategy start Start: Crude Product compound_form Identify Compound Form start->compound_form salt Dihydrochloride Salt compound_form->salt  Salt Form freebase Freebase Aniline compound_form->freebase Freebase Form   recrystallize Primary Method: Recrystallization salt->recrystallize chromatography Primary Method: Column Chromatography freebase->chromatography check_purity_salt Check Purity (NMR, HPLC, LC-MS) recrystallize->check_purity_salt check_purity_fb Check Purity (TLC, NMR, LC-MS) chromatography->check_purity_fb pure_salt Pure Product (Store appropriately) check_purity_salt->pure_salt Purity >98% impure_salt Impure check_purity_salt->impure_salt Purity <98% pure_fb Pure Product (Convert to salt or store inertly) check_purity_fb->pure_fb Purity >98% impure_fb Impure check_purity_fb->impure_fb Purity <98% rerun_recrys Re-run Recrystallization (Consider different solvent) impure_salt->rerun_recrys rerun_chrom Re-run Chromatography (Adjust gradient/stationary phase) impure_fb->rerun_chrom

Sources

Optimization

Technical Support Center: Enhancing PROTAC Stability with Aniline-Based Linkers

From the Senior Application Scientist's Desk: Welcome to the technical support center for PROTAC development. As researchers push the boundaries of targeted protein degradation, the stability of these complex molecules r...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for PROTAC development. As researchers push the boundaries of targeted protein degradation, the stability of these complex molecules remains a critical hurdle. The linker, far more than a simple tether, profoundly influences a PROTAC's physicochemical properties, including its metabolic fate.[1] Aniline-based linkers have emerged as a versatile component in modern PROTAC design, offering favorable geometries and synthetic tractability. However, the aniline moiety itself can be a metabolic "soft spot," susceptible to enzymatic degradation.

This guide is structured to address the specific stability challenges you may encounter when working with aniline-linked PROTACs. We will move from direct troubleshooting of common experimental failures to broader FAQs, providing not just solutions but the underlying biochemical rationale to inform your future design strategies.

Troubleshooting Guide: Aniline Linker Stability

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My new aniline-linked PROTAC shows excellent degradation in cell culture but has a very short half-life (<30 min) in a human liver microsome (HLM) assay. What is the likely cause and how can I fix it?

Answer:

This is a classic and frequent challenge. A significant discrepancy between cellular potency and microsomal stability often points directly to metabolic liability, and the aniline group is a prime suspect.

Underlying Cause: Cytochrome P450 (CYP) Mediated Oxidation

The primary route of metabolic degradation for anilines is oxidation, catalyzed by Cytochrome P450 enzymes, which are highly abundant in liver microsomes.[2] Key enzymes involved include CYP3A4 and CYP1A2.[3] This process typically involves the oxidation of the aniline nitrogen, which can lead to the formation of reactive metabolites and subsequent cleavage or modification of the PROTAC, rendering it inactive. The introduction of a linker increases the number of potential metabolic soft spots compared to the individual ligands alone.[4]

Troubleshooting Workflow & Solutions:

  • Confirm the Metabolic Hotspot: The first step is to perform metabolite identification (MetID) studies using LC-MS/MS. Incubate your PROTAC with HLMs and NADPH (a required cofactor for CYP enzymes) and analyze the resulting mixture to identify the mass shifts corresponding to metabolic modifications.[4] Look for additions of +16 Da (oxidation/hydroxylation) on or near the aniline ring.

  • Strategic Molecular "Shielding": Once the aniline is confirmed as the liability, you can employ several medicinal chemistry strategies to protect it:

    • Introduce Steric Hindrance: Flank the aniline nitrogen with bulky groups at the ortho positions of the ring. This physically blocks the CYP active site from accessing the nitrogen.[5][6] Even a single methyl group can significantly reduce the rate of enzymatic reactions.[7]

    • Incorporate Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -F, -Cl, -CF₃) on the aniline ring reduces the electron density on the nitrogen atom.[8][9][10] This makes the nitrogen less nucleophilic and therefore less susceptible to oxidation.[11] While effective, this can also decrease the basicity of the aniline, which might impact other properties like solubility or off-target interactions, so a careful balance is needed.

The following diagram illustrates this strategic decision-making process.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Pathways cluster_3 Alternative Cause A Poor Microsomal Stability (Short T½) B Perform MetID Study (LC-MS/MS) A->B Hypothesis: Metabolism C Aniline Oxidation Confirmed (+16 Da)? B->C D Strategy 1: Add Steric Bulk (e.g., ortho-methyl groups) C->D Yes E Strategy 2: Add EWGs (e.g., -F, -CF3) C->E Yes G Investigate Other Metabolic Soft Spots (e.g., linker alkyl chain) C->G No F Re-synthesize & Re-test Microsomal Stability D->F E->F

Caption: Troubleshooting workflow for poor microsomal stability.

Data-Driven Design:

The table below illustrates how these modifications can hypothetically impact stability.

PROTAC AnalogAniline Ring SubstitutionMicrosomal T½ (min)Rationale
Parent-01 Unsubstituted15Unprotected aniline is highly susceptible to CYP-mediated oxidation.
Analog-02 4-Fluoro45The electron-withdrawing nature of fluorine reduces the aniline's susceptibility to oxidation.[11]
Analog-03 2,6-Dimethyl120Steric shielding by two ortho-methyl groups effectively blocks access for metabolic enzymes.[5][7]
Analog-04 2,6-Dimethyl-4-Fluoro>240Combination of steric and electronic protection provides maximal metabolic stability.

Question 2: My aniline-linked PROTAC has poor aqueous solubility and low cell permeability. Could the linker be the problem?

Answer:

Yes, the linker is a critical determinant of a PROTAC's overall physicochemical properties, including solubility and permeability.[4] While aniline itself is relatively non-polar, its incorporation into a larger, often greasy PROTAC molecule can contribute to poor solubility.

Underlying Cause: Physicochemical Properties

  • High Lipophilicity (LogP): PROTACs often fall "beyond the Rule of 5" (bRo5) space due to their high molecular weight. Aniline and other aromatic components in the linker increase lipophilicity, which can decrease aqueous solubility.

  • Rigidity and Conformation: The linker controls the overall 3D shape of the PROTAC. A poorly designed linker might favor a planar, extended conformation that exposes hydrophobic surfaces, leading to aggregation in aqueous media. Conversely, some linkers can promote folded conformations that shield polar surface area, which has been correlated with higher cell permeability.[12][13]

Troubleshooting & Solutions:

  • Assess Physicochemical Properties: Experimentally measure the solubility and LogP of your compound. Compare these values against your cellular permeability data (e.g., from a Caco-2 assay).[14]

  • Linker Modification for Solubility:

    • Incorporate Polar Groups: Replace a portion of the aniline-alkyl chain with more polar, flexible linkers like short polyethylene glycol (PEG) units. PEG linkers are known to improve hydrophilicity and water solubility.[15][16]

    • Add Ionizable Groups: Introducing a basic nitrogen, such as a piperazine or piperidine ring, into the linker can improve solubility at physiological pH.[17]

  • Linker Modification for Permeability:

    • Balance Flexibility and Rigidity: While PEG linkers improve solubility, they can sometimes lead to overly flexible molecules that are less permeable. Replacing a flexible chain with a more rigid aromatic or cycloalkyl group can sometimes improve permeability by pre-organizing the molecule into a more membrane-compatible conformation.[17]

    • Reduce Hydrogen Bond Donors (HBDs): Solvent-exposed N-H groups can decrease permeability. While the aniline N-H is often part of an amide linkage, consider if other parts of the linker or adjacent moieties have unnecessary HBDs that could be capped (e.g., N-methylation).[4]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using an aniline-based linker over a simple alkyl or PEG chain?

Aniline-based linkers, and aromatic linkers in general, offer several advantages. They provide a degree of rigidity that can help to optimally position the warhead and E3 ligase ligand for ternary complex formation.[18] This structural pre-organization can be crucial for degradation efficiency. Additionally, the aromatic ring can participate in favorable π-π stacking interactions with protein residues, potentially stabilizing the ternary complex.[18]

Q2: How does the position of the substituent (ortho, meta, para) on the aniline ring affect stability?

The position is critical.

  • Ortho positions: Substituents here provide the most effective steric hindrance against N-oxidation by CYP enzymes.[5]

  • Para position: Electron-withdrawing groups at the para position are effective at electronically deactivating the ring and reducing the nitrogen's susceptibility to oxidation.[11]

  • Meta position: Substituents here have a less pronounced electronic or steric effect on the aniline nitrogen compared to ortho and para positions.

Q3: Can I replace the aniline with a bioisostere to improve stability?

Yes, this is an advanced but highly effective strategy. Replacing the aniline ring with a saturated, Csp³-rich isostere, such as a bicyclo[1.1.1]pentane (BCP) or aminonorbornane, can dramatically improve the metabolic profile.[19][20] These saturated bioisosteres remove the planar aromatic ring that is susceptible to oxidation while mimicking its geometry, thus retaining biological activity with enhanced pharmacokinetic properties.[20]

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test PROTAC compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile with an internal standard (e.g., 100 ng/mL warfarin or other suitable compound)

  • 96-well incubation plate and a collection plate

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw microsomes and NADPH system on ice.

    • Prepare a working solution of your PROTAC at 200 µM in buffer (this will be a 1:50 dilution of your DMSO stock).

    • In the 96-well plate, add phosphate buffer to bring the final reaction volume to 100 µL.

    • Add the liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiating the Reaction:

    • To initiate the reaction, add the NADPH regenerating system.

    • Simultaneously, add 5 µL of the 200 µM PROTAC working solution to achieve a final concentration of 1 µM. Mix well. This is your T=0 time point.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well in the collection plate containing 100 µL of ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex for 2 minutes to precipitate the microsomal proteins.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of the parent PROTAC relative to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the PROTAC remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the resulting line is the degradation rate constant (k).

    • Calculate the half-life (T½) using the formula: T½ = 0.693 / k .[21]

The following diagram outlines the workflow for this assay.

G A 1. Prepare Reaction Mix (Buffer, Microsomes, PROTAC) Pre-incubate at 37°C B 2. Initiate Reaction Add NADPH System A->B C 3. Incubate & Sample (T = 0, 5, 15, 30, 60 min) B->C D 4. Quench Reaction (Ice-cold Acetonitrile + IS) C->D E 5. Process Sample (Centrifuge to pellet protein) D->E F 6. Analyze Supernatant (LC-MS/MS) E->F G 7. Calculate T½ (ln[% remaining] vs. Time) F->G

Caption: Experimental workflow for a microsomal stability assay.

References

  • Abeje, Y. E., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • Gadd, M. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Available at: [Link]

  • Abeje, Y. E., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Available at: [Link]

  • Ford, G. P., & Griffin, R. J. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica. Available at: [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. Available at: [Link]

  • Gadd, M. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton ePrints. Available at: [Link]

  • Naret, T., et al. (2020). Strategies to Mitigate the Bioactivation of Aryl Amines. Journal of Medicinal Chemistry. Available at: [Link]

  • Turetsky, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Biomedical Chemistry. Available at: [Link]

  • Iska, V. B., & Engle, K. M. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. Available at: [Link]

  • Iska, V. B., & Engle, K. M. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]

  • Discussion Forum. (2024). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂? Toppr. Available at: [Link]

  • Ochiai, M., et al. (2004). Identification of cytochrome P-450s involved in the formation of APNH from norharman with aniline. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available at: [Link]

  • Goracci, L., et al. (2020). Effect of the length of linear linkers on metabolic stability. ResearchGate. Available at: [Link]

  • Schlegel, J., et al. (2016). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Angewandte Chemie. Available at: [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Smith, D. A. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Available at: [Link]

  • Kanzelberger, M., et al. (2007). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. Journal of the American Chemical Society. Available at: [Link]

  • Allen. (n.d.). Electron withdrawing group on aniline makes it less/more basic. Allen. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Vrána, J., et al. (2021). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available at: [Link]

  • Němec, V., et al. (2021). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. ResearchGate. Available at: [Link]

  • Bruno, R., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. Available at: [Link]

  • Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. StatPearls. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Aminopropan-2-yl)aniline Dihydrochloride

Welcome to the technical support center for 2-(2-Aminopropan-2-yl)aniline dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues when using t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Aminopropan-2-yl)aniline dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility issues when using this versatile chemical intermediate. As a dihydrochloride salt, this compound presents unique challenges in common organic solvents. This resource provides in-depth troubleshooting guides, detailed protocols, and the scientific rationale behind our recommended strategies to ensure your reactions proceed smoothly and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with 2-(2-Aminopropan-2-yl)aniline dihydrochloride.

Q1: Why is my 2-(2-Aminopropan-2-yl)aniline dihydrochloride not dissolving in my reaction solvent (e.g., DCM, THF, Toluene)? A: The compound is a dihydrochloride salt. Both the aromatic (aniline) and the aliphatic primary amine groups are protonated, forming ammonium chloride salts (-NH₃⁺ Cl⁻). This ionic character makes the molecule highly polar, similar to table salt. Consequently, it exhibits high solubility in polar protic solvents like water or methanol but is practically insoluble in the less polar aprotic solvents commonly used in organic synthesis, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[1][2]

Q2: What is "free-basing," and why is it necessary for this compound? A: "Free-basing" is the process of converting the amine salt back into its neutral, non-protonated form, known as the "free amine" or "free base".[3][4] This process removes the ionic charges, significantly reducing the compound's polarity. The resulting free amine is much more soluble in a wide range of organic solvents, allowing it to participate effectively in reactions.[1] For most reactions in organic media, having the starting material dissolved is critical for achieving a reasonable reaction rate.[5][6][7]

Q3: Can I just heat the mixture to get it to dissolve? A: While gentle warming can slightly increase solubility, it is generally not an effective strategy for overcoming the fundamental polarity mismatch between the salt and a non-polar solvent.[1] Excessive heating can also lead to degradation of the compound or unwanted side reactions. The most reliable method is to address the chemical nature of the problem by converting the salt to its free amine form.

Q4: What is the difference between in situ free-basing and a separate extraction? When should I use each? A:

  • In Situ Free-Basing: This involves adding a suitable base directly to a suspension of the dihydrochloride salt in your reaction solvent. This generates the soluble free amine "in place" just before or during your reaction. It is convenient and avoids an extra workup step.

  • Separate Extraction: This involves dissolving the salt in an aqueous solution, adding a base to neutralize it, and then extracting the liberated free amine into an immiscible organic solvent. The solvent is then dried and evaporated to yield the pure, isolated free amine.

You should use a separate extraction when your subsequent reaction is sensitive to water or when the salt byproduct of the in situ method (e.g., triethylammonium chloride) could interfere with your reaction or purification. Use the more convenient in situ method when your reaction is tolerant of the base's conjugate acid and you wish to proceed directly.[1][8]

Q5: I added triethylamine (TEA) to my reaction, and now I have a different white solid in my flask. What is it? A: You have likely performed an in situ free-basing. The added triethylamine (a base) has neutralized the two equivalents of hydrogen chloride on your starting material. The white solid that has precipitated is triethylammonium chloride (Et₃NH⁺Cl⁻), the salt byproduct of this neutralization. While your desired free amine is now likely dissolved in the solvent, this salt byproduct is often poorly soluble in many organic solvents.[1]

Section 2: Troubleshooting Guide: A Decision-Making Workflow

Choosing the correct strategy to solubilize your starting material is critical. This workflow will guide you to the most appropriate protocol based on the specific requirements of your reaction.

Solubility_Workflow start Start: Insoluble 2-(2-Aminopropan-2-yl)aniline dihydrochloride in organic solvent q_water Is your reaction sensitive to trace amounts of water? start->q_water q_base_reactivity Is your reaction sensitive to strong, non-nucleophilic bases (e.g., DIPEA)? start->q_base_reactivity q_base Are subsequent steps sensitive to tertiary amine byproducts (e.g., Et3N·HCl)? q_water->q_base No p_extraction Recommended Strategy: Protocol 1: Conversion to Free Amine via Aqueous Extraction q_water->p_extraction Yes q_base->p_extraction Yes p_insitu Recommended Strategy: Protocol 2: In Situ Free-Basing for Direct Use q_base->p_insitu No q_base_reactivity->p_extraction Yes p_alt_solvent Alternative Strategy: Use a polar aprotic solvent (e.g., DMF, DMSO) q_base_reactivity->p_alt_solvent No, but still problematic

Caption: Decision workflow for selecting a solubilization strategy.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step procedures for preparing the free amine of 2-(2-Aminopropan-2-yl)aniline.

Protocol 1: Conversion to the Free Amine via Aqueous Extraction

This method is ideal for generating a pure, isolated sample of the free amine, which is essential for reactions sensitive to water or salt byproducts.

Materials:

  • 2-(2-Aminopropan-2-yl)aniline dihydrochloride

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 2-(2-Aminopropan-2-yl)aniline dihydrochloride in a minimal amount of deionized water in an Erlenmeyer flask.

  • Neutralization: Cool the solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring until the pH of the aqueous solution is >10 (check with pH paper). A milky emulsion or oily layer may form as the free amine is generated.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or EtOAc). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it sit for 10-15 minutes. The drying agent should be free-flowing, not clumped together.

  • Isolation: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the free amine, typically as an oil or low-melting solid.

  • Validation: The product can be characterized by ¹H NMR or mass spectrometry before use in the subsequent reaction to confirm its identity and purity.

Protocol 2: In Situ Free-Basing for Direct Use in a Reaction (Example: Amide Coupling)

This protocol is a convenient method for reactions that are not sensitive to the presence of an ammonium salt byproduct.

Materials:

  • 2-(2-Aminopropan-2-yl)aniline dihydrochloride

  • Anhydrous reaction solvent (e.g., DCM, THF, or DMF)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA)

  • Your reaction substrate (e.g., an acid chloride or activated carboxylic acid)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere, add 1.0 equivalent of 2-(2-Aminopropan-2-yl)aniline dihydrochloride.

  • Suspension: Add the anhydrous reaction solvent to create a suspension.

  • Base Addition: While stirring vigorously, add 2.2 to 2.5 equivalents of DIPEA or TEA dropwise to the suspension. A slight excess of base ensures complete neutralization.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. During this time, the suspended dihydrochloride salt will react to form the soluble free amine and the insoluble/sparingly soluble dialkylammonium or trialkylammonium chloride salt.[1]

  • Reaction: The mixture, which now contains the dissolved free amine, can be used directly. Add the other coupling partners (e.g., your activated carboxylic acid) to the flask to initiate the desired reaction.

Section 4: Technical Deep Dive: The Chemistry Behind the Solutions

Understanding the principles of solubility and acid-base chemistry is key to mastering these techniques.

The Nature of Amine Salts vs. Free Amines

The dihydrochloride salt exists as an ionic solid with a high lattice energy. To dissolve, a solvent must overcome this energy through strong solvation forces. Polar protic solvents like water are effective because they can form strong hydrogen bonds with both the ammonium cations and the chloride anions. Non-polar organic solvents cannot provide this stabilization, hence the poor solubility.[9]

The free-basing process disrupts this ionic lattice by removing the protons from the nitrogen atoms, collapsing the ionic charges and yielding a neutral organic molecule. This neutral molecule interacts favorably with organic solvents through weaker van der Waals forces and dipole-dipole interactions, leading to greatly enhanced solubility.

Free_Basing_Equilibrium cluster_0 In Organic Solvent Salt R-(NH3+)2 2Cl- (Dihydrochloride Salt) Insoluble Base + 2 B: FreeAmine <=> R-(NH2)2 (Free Amine) Soluble SaltByproduct + 2 B:H+ Cl-

Caption: Chemical conversion from insoluble salt to soluble free amine.

Data Summary: Solubility Profiles and Base Selection

Table 1: Expected Solubility Profile

Compound FormSolvent ClassExample SolventsExpected SolubilityRationale
Dihydrochloride Salt Polar ProticWater, MethanolHighStrong ion-dipole and hydrogen bonding interactions.
Polar AproticDMF, DMSOLow to ModerateCan solvate ions but less effectively than protic solvents.
Non-PolarDCM, THF, TolueneVery Low / InsolubleInsufficient polarity to overcome ionic lattice energy.
Free Amine Polar ProticWater, MethanolLow to ModerateAmine groups can hydrogen bond, but the organic scaffold reduces water solubility.
Polar AproticDMF, DMSO, THFHighFavorable dipole-dipole interactions.
Non-PolarDCM, TolueneHighFavorable van der Waals interactions.

Table 2: Comparison of Common Bases for Free-Basing

BasepKₐ of Conjugate AcidTypical UseKey Considerations
Sodium Hydroxide (NaOH) ~15.7Aqueous ExtractionStrong, inexpensive base. Solutions are aqueous.
Potassium Carbonate (K₂CO₃) ~10.3Aqueous Extraction / SlurryWeaker inorganic base, useful if substrate is sensitive to hydroxide. Can be used as an anhydrous solid in some cases.
Triethylamine (TEA) ~10.7In Situ Free-BasingCommon organic-soluble base. Can be nucleophilic in some contexts. Byproduct Et₃NHCl can sometimes be difficult to filter.
DIPEA (Hünig's Base) ~11In Situ Free-BasingSterically hindered and non-nucleophilic, making it ideal for preventing side reactions with electrophiles. Often the preferred choice for sensitive substrates.

Section 5: Safety Information

  • 2-(2-Aminopropan-2-yl)aniline and its dihydrochloride salt should be handled with care. They are classified as harmful if swallowed or in contact with skin and can cause skin and eye irritation or burns.[10][11]

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The bases used for neutralization (e.g., NaOH, DIPEA) are corrosive and should be handled with extreme caution.

  • Consult the Safety Data Sheet (SDS) for all chemicals before beginning any experimental work.[10][11]

References

  • How does the choice of solvent impact the reaction rate? - TutorChase.

  • Solvent effects - Wikipedia.

  • Discuss how chemical kinetics affects solubility, feasibility, and reacti.. - Filo.

  • improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents - Benchchem.

  • How Does Aqueous Solubility of Organic Reactant Affect a Water-Promoted Reaction? - American Chemical Society.

  • What is the relationship between solubility and reactivity? - Quora.

  • Write a short note on amine salt as phase transfer catalyst - Filo.

  • Methylamine hydrochloride | Solubility of Things.

  • 12 - SAFETY DATA SHEET.

  • Phase-transfer catalyst - Wikipedia.

  • 1 - SAFETY DATA SHEET.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Phase Transfer and Ammonium Salt Catalyzed Reactions | Request PDF - ResearchGate.

  • Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry) - Scribd.

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.

  • Phase Transfer Catalysts | TCI AMERICA.

  • Solubility of organic amine salts - Sciencemadness.org.

  • Free base - Wikipedia.

  • Solubility of compound in acid - Chemistry Stack Exchange.

  • Free-basing a volatile aliphatic amine without aqueous? : r/chemistry - Reddit.

  • Obtaining free base from hydrochloride salt in methanol as solvent? : r/chemistry - Reddit.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of aniline-based linkers in PROTAC efficacy

Comparative Analysis of Aniline-Based Linkers in PROTAC Efficacy Executive Summary: The Aniline Paradigm in PROTAC Design In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is no longer viewed...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Aniline-Based Linkers in PROTAC Efficacy

Executive Summary: The Aniline Paradigm in PROTAC Design

In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex cooperativity (


), metabolic stability, and cell permeability. Aniline-based linkers—specifically those leveraging the C4-amino group of Cereblon (CRBN) ligands (thalidomide, lenalidomide, pomalidomide) or incorporating phenylamino motifs for rigidity—represent a high-stakes optimization frontier.

This guide provides a comparative analysis of aniline-based linker strategies, contrasting N-acylated (amide) versus N-alkylated (amine) attachment chemistries and evaluating the efficacy of rigid aniline-containing scaffolds against traditional PEG/alkyl chains.

Mechanistic Comparison: The Aniline Junction

The most common "aniline linker" issue arises at the E3 ligase attachment point. The C4-aniline of immunomodulatory imide drugs (IMiDs) is the primary vector for linker attachment. The chemical nature of this junction dictates the PROTAC's metabolic fate and degradation profile.

Acylated (Amide) vs. Alkylated (Amine) Aniline Linkers

The choice between forming an amide or an amine at the aniline position is the single most critical decision in CRBN-based PROTAC design.

FeatureN-Acylated Aniline (Amide Linker) N-Alkylated Aniline (Amine Linker)
Chemical Structure


Electronic Effect Electron-withdrawing (lowers HOMO of aniline ring).Electron-donating (raises HOMO).
Metabolic Stability Low. Susceptible to rapid hydrolysis by plasma esterases/amidases.High. Resistant to plasma hydrolysis; stable in microsomal assays.
CRBN Affinity Often reduced due to altered electronics/sterics.Retains high affinity; mimics parent drug (e.g., Pomalidomide).
Neosubstrate Degradation May alter degradation of IKZF1/3 due to changed electronics.Typically preserves IKZF1/3 degradation profile.
Synthesis Facile (Amide coupling).Moderate (Reductive amination or nucleophilic substitution).

Expert Insight: Early PROTACs often utilized amide couplings for synthetic ease. However, data indicates that N-acylated aniline linkers suffer from poor plasma stability (


 min in mouse plasma), leading to premature cleavage of the warhead. N-alkylated linkers  are now the gold standard for clinical candidates, offering superior metabolic stability (

h).

Comparative Efficacy: Rigid Aniline vs. Flexible PEG Linkers

Beyond the attachment point, integrating aniline or phenylamino motifs within the linker backbone introduces rigidity, contrasting sharply with flexible PEG chains.

Impact on Ternary Complex Cooperativity ( )
  • Flexible Linkers (PEG/Alkyl): Entropically favorable for finding a binding mode but often result in low cooperativity (

    
    ). They pay a high entropic penalty upon ternary complex formation.
    
  • Rigid Aniline-Based Linkers: Pre-organize the PROTAC conformation. If designed correctly, they lock the POI and E3 into a specific orientation, maximizing protein-protein interactions (PPIs) and yielding positive cooperativity (

    
    ).
    
Permeability and Solubility Data
Linker TypePermeability (PAMPA

)
Solubility (Kinetic)Degradation Potency (

)
PEG-Alkyl (Flexible) Low to Moderate (

cm/s)
High (Hydrophilic)Moderate (nM range)
Aniline-Polyphenylene (Rigid) High (Reduced TPSA, "chameleonic" behavior)Low (Requires solubilizing groups)High (often sub-nM due to cooperativity)

Case Study: BRD4 Degraders In a comparative study of BRD4 degraders, replacing a flexible PEG linker with a rigid phenyl-amino (aniline-derived) linker improved cellular potency by 10-fold despite similar binary binding affinities. This was attributed to the rigid linker enforcing a productive ternary complex geometry that flexible linkers could only access transiently.

Visualization of Signaling & Logic

Diagram 1: The Aniline Linker Decision Matrix

This decision tree guides the medicinal chemist through the selection of the aniline attachment chemistry based on stability requirements.

AnilineLinkerLogic Start PROTAC Design: CRBN Ligand Attachment Choice Select Linker Attachment Chemistry Start->Choice Amide N-Acylation (Amide) (R-NH-CO-Linker) Choice->Amide Synthetic Ease Amine N-Alkylation (Amine) (R-NH-CH2-Linker) Choice->Amine Stability Priority ResultAmide Outcome: - Rapid Plasma Hydrolysis - Reduced CRBN Affinity - Poor In Vivo Efficacy Amide->ResultAmide ResultAmine Outcome: - High Metabolic Stability - Retained CRBN Affinity - Superior PK Profile Amine->ResultAmine ActionAmide Use only for: In vitro rapid screening (Not for animal studies) ResultAmide->ActionAmide ActionAmine Use for: Lead Optimization In vivo candidates ResultAmine->ActionAmine

Caption: Decision matrix for selecting N-acylated vs. N-alkylated aniline linkers in CRBN-targeting PROTACs.

Diagram 2: Mechanism of Action - Rigid vs. Flexible Linkers

MechanismComparison cluster_Flexible Flexible PEG Linker cluster_Rigid Rigid Aniline Linker POI Target Protein (POI) E3 E3 Ligase (CRBN) FlexPROTAC PROTAC (Flexible) ComplexFlex Ternary Complex (Entropic Penalty High) Low Cooperativity FlexPROTAC->ComplexFlex Binds POI + E3 Ubiquitination Poly-Ubiquitination ComplexFlex->Ubiquitination Slow/Variable RigidPROTAC PROTAC (Rigid) ComplexRigid Ternary Complex (Pre-organized) High Cooperativity RigidPROTAC->ComplexRigid Binds POI + E3 ComplexRigid->Ubiquitination Fast/Efficient Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Comparative mechanism showing how rigid aniline linkers enhance cooperativity and ubiquitination efficiency.

Experimental Protocols

Protocol A: Synthesis of Metabolically Stable N-Alkylated Aniline Linkers

Objective: To attach a linker to the C4-amino group of a phthalimide (CRBN ligand) without creating a hydrolytically unstable amide bond.

Methodology: Reductive Amination

  • Reactants:

    • C4-Amino-Phthalimide derivative (e.g., Pomalidomide or analog).

    • Linker-Aldehyde (Linker with a terminal aldehyde group).

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) (4:1 ratio) to ensure solubility of the phthalimide.

  • Catalyst: Acetic acid (catalytic amount) to activate the imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) or Sodium cyanoborohydride (
    
    
    
    ).
  • Procedure:

    • Dissolve the amine and aldehyde in the solvent system.

    • Add acetic acid and stir at Room Temperature (RT) for 1 hour to form the imine intermediate.

    • Add the reducing agent (

      
       equivalents).
      
    • Stir at RT for 4–16 hours. Monitor by LC-MS for the conversion of the imine to the secondary amine.

  • Purification: Quench with saturated

    
    , extract with DCM, and purify via flash column chromatography.
    
  • Validation: Confirm structure via

    
    -NMR (look for the disappearance of the aldehyde peak and appearance of the 
    
    
    
    methylene signal).
Protocol B: Plasma Stability Assay (Amide vs. Amine Check)

Objective: To verify the stability of the aniline attachment point before proceeding to in vivo studies.

  • Preparation: Prepare

    
     mM stock solutions of the PROTAC in DMSO.
    
  • Incubation: Spike the PROTAC into pooled mouse/human plasma to a final concentration of

    
     (0.1% DMSO).
    
  • Timepoints: Incubate at

    
    . Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.
    
  • Quenching: Add cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins. Centrifuge at 4000 rpm for 15 min.

  • Analysis: Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Calculate half-life: 
    
    
    
    .
    • Pass Criteria:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       minutes.
      
    • Fail Criteria:

      
       minutes (Typical for simple aniline amides).
      

References

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Source: ACS Medicinal Chemistry Letters (2020). URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Source: Exploratory Targeted Anti-tumor Therapy (2020). URL:[Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs. Source: RSC Medicinal Chemistry (2024). URL:[Link]

  • Impact of linker length on the activity of PROTACs. Source: Journal of Experimental & Clinical Cancer Research (2019). URL:[Link]

Comparative

A Comparative Guide to the Structure-Activity Relationships of 2-(2-Aminopropan-2-yl)aniline Derivatives: A Roadmap for Therapeutic Design

The 2-(2-aminopropan-2-yl)aniline scaffold, characterized by a tertiary alkylamine ortho to an aniline nitrogen, represents a compelling starting point for the design of novel therapeutic agents. While direct and extensi...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(2-aminopropan-2-yl)aniline scaffold, characterized by a tertiary alkylamine ortho to an aniline nitrogen, represents a compelling starting point for the design of novel therapeutic agents. While direct and extensive structure-activity relationship (SAR) studies on this specific molecular framework are not widely published, a wealth of information on analogous ortho-substituted aniline derivatives allows for the extrapolation of key SAR principles. This guide provides a comparative analysis of these related structures to inform the rational design of novel drug candidates based on the 2-(2-aminopropan-2-yl)aniline core. By examining the impact of structural modifications on biological activity against various targets, we can construct a predictive roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

The aniline moiety is a well-established pharmacophore in medicinal chemistry, known for its versatility in forming key interactions with biological targets. However, it is also associated with potential metabolic liabilities and toxicity.[1] The introduction of a bulky tertiary alkylamine at the ortho position, as seen in 2-(2-aminopropan-2-yl)aniline, can significantly influence the molecule's conformational preferences and physicochemical properties, potentially mitigating some of the drawbacks of a simple aniline while providing a vector for further chemical exploration.[1][2]

I. Targeting Protein Kinases: A Fertile Ground for 2-(2-Aminopropan-2-yl)aniline Derivatives

Protein kinases are a major class of drug targets, particularly in oncology. The aniline scaffold is a common feature in many kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the kinase domain. The SAR of 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met kinases provides a valuable case study for understanding how modifications to the aniline ring can impact inhibitory activity.[3][4]

Key SAR Insights from Analogous Kinase Inhibitors:

  • Substituents on the Aniline Ring: The electronic properties and steric bulk of substituents on the aniline ring play a critical role in determining kinase inhibitory potency. Electron-withdrawing groups can enhance activity by modulating the pKa of the aniline nitrogen, thereby strengthening its interaction with the kinase hinge. However, bulky substituents may introduce steric hindrance, disrupting optimal binding.[3]

  • The Role of the Ortho-Substituent: The ortho-position of the aniline ring is a key vector for influencing selectivity and potency. In the case of 2-(2-aminopropan-2-yl)aniline, the tertiary alkylamine can be envisioned to occupy a specific pocket within the ATP-binding site, and modifications to this group could fine-tune selectivity for different kinases.

  • Impact of the Amine Side Chain: The nature of the amine in the side chain is crucial. Tertiary alkylamines are common structural motifs in bioactive molecules and can contribute to improved pharmacokinetic properties.[5] The length and branching of the alkyl chains can significantly affect the molecule's ability to interact with specific residues in the target protein.[5]

Table 1: Comparative Activity of 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Kinase Inhibitors [3][4]

Compound IDR1 (Substitution on Aniline)Mer IC50 (nM)c-Met IC50 (nM)
13d 4-fluoro>1000>1000
13e 4-(4-methylpiperazin-1-yl)12.525.6
13i 4-(morpholin-4-yl)50.2101.3
17c 3-((dimethylamino)methyl)8.915.4
17f 3-(morpholin-4-ylmethyl)7.612.8

This table is a representative summary based on data from analogous compounds to illustrate SAR principles.

Experimental Protocol: Synthesis of a Representative 2-Substituted Aniline Derivative

The synthesis of 2-substituted aniline derivatives often involves a multi-step process. The following is a general protocol for the synthesis of a leucylaniline derivative, which shares the core feature of an amino acid-like side chain attached to an aniline ring.[6]

DOT Diagram: Synthetic Workflow for Leucylaniline Derivatives

G A Starting Material: Substituted Aniline B Coupling Reaction: with N-protected Leucine A->B EDC, HOBt C Deprotection B->C TFA or H2/Pd-C D Final Product: Leucylaniline Derivative C->D

Caption: General synthetic scheme for leucylaniline derivatives.

II. Modulation of Receptor Function: Exploring New Pharmacological Space

The 2-(2-aminopropan-2-yl)aniline scaffold also holds promise for the development of receptor modulators. The tertiary amine can engage in ionic interactions with acidic residues in receptor binding pockets, while the aromatic ring can participate in pi-stacking and hydrophobic interactions.

SAR Considerations for Receptor Modulators:

  • Chirality: The tertiary carbon in the 2-(2-aminopropan-2-yl) group is a chiral center. The stereochemistry at this position can have a profound impact on receptor binding and functional activity, as seen in many classes of receptor ligands.

  • Amine Substitution: Modification of the amine, for instance, by varying the alkyl substituents in a tertiary amine, can influence selectivity between receptor subtypes.[7]

  • Aromatic Ring Substitution: As with kinase inhibitors, substitutions on the aniline ring can modulate affinity and efficacy. The position and nature of these substituents can be optimized to achieve the desired pharmacological profile.[8]

DOT Diagram: Key Interactions of a Hypothetical 2-(2-Aminopropan-2-yl)aniline Derivative with a G-Protein Coupled Receptor (GPCR)

G cluster_0 GPCR Binding Pocket Receptor Receptor Residues Ligand 2-(2-Aminopropan-2-yl)aniline Derivative Receptor->Ligand Ionic Interaction (Amine - Asp/Glu) Receptor->Ligand Hydrogen Bond (Aniline - Ser/Thr) Receptor->Ligand Pi-Stacking (Aromatic Ring - Phe/Tyr)

Caption: Potential binding interactions of the scaffold within a receptor pocket.

III. Ion Channel Modulation: A Novel Avenue for Therapeutic Intervention

Ion channels are critical for a wide range of physiological processes, and their modulation represents a significant therapeutic opportunity. The structural features of 2-(2-aminopropan-2-yl)aniline derivatives, including their potential to carry a positive charge and their lipophilicity, make them interesting candidates for ion channel blockers or modulators.

Inferred SAR for Ion Channel Modulators:

  • Hydrophobicity: The overall lipophilicity of the molecule, influenced by substitutions on the aniline ring and the nature of the alkylamine, will be a key determinant of its ability to partition into the cell membrane and access the ion channel pore.

  • Charge and pKa: The protonated tertiary amine is likely to be the key pharmacophoric element for blocking cation-selective ion channels. The pKa of the amine will determine its charge state at physiological pH.

  • Steric Factors: The size and shape of the molecule will dictate its ability to fit within the ion channel pore or bind to allosteric sites on the channel protein.

Experimental Protocol: Electrophysiological Assay for Ion Channel Blockade

The activity of potential ion channel blockers can be assessed using electrophysiological techniques such as patch-clamp recording.

DOT Diagram: Workflow for Patch-Clamp Analysis of Ion Channel Blockade

G A Cell Culture: Expressing Target Ion Channel B Patch-Clamp Setup: Whole-cell or single-channel configuration A->B C Application of Test Compound: 2-(2-Aminopropan-2-yl)aniline derivative B->C D Data Acquisition: Measurement of ionic currents C->D E Analysis: Determination of IC50 for channel block D->E

Caption: A typical workflow for evaluating ion channel blocking activity.

Conclusion and Future Directions

While the direct exploration of the structure-activity relationships of 2-(2-aminopropan-2-yl)aniline derivatives is in its nascent stages, the analysis of structurally related compounds provides a strong foundation for future drug discovery efforts. The insights gleaned from analogous kinase inhibitors, receptor modulators, and our understanding of the physicochemical properties required for ion channel modulation offer a clear path forward.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-(2-aminopropan-2-yl)aniline derivatives. Key areas of investigation should include:

  • Stereoselective Synthesis: The development of synthetic routes to access enantiomerically pure derivatives to probe the influence of stereochemistry on biological activity.

  • Systematic Modification of the Aniline Ring: Exploring a diverse range of substituents to optimize potency and selectivity for specific biological targets.

  • Variation of the Tertiary Alkylamine: Investigating the impact of different alkyl groups on the amine to fine-tune pharmacokinetic properties and target engagement.

By leveraging the principles outlined in this guide, researchers can unlock the therapeutic potential of this promising chemical scaffold and accelerate the development of novel and effective medicines.

References

Sources

Validation

A Researcher's Guide to Assessing the Selectivity of Aniline-Based Mer/c-Met Inhibitors

Introduction: The Rationale for Co-Targeting Mer and c-Met in Oncology The receptor tyrosine kinases (RTKs) Mer and c-Met have emerged as critical players in oncology, driving key processes of tumorigenesis, including pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Co-Targeting Mer and c-Met in Oncology

The receptor tyrosine kinases (RTKs) Mer and c-Met have emerged as critical players in oncology, driving key processes of tumorigenesis, including proliferation, survival, migration, and therapy resistance.[1][2] Mer, a member of the TAM (Tyro3, Axl, Mer) family, is implicated in promoting cell survival and chemoresistance, particularly through the upregulation of anti-apoptotic proteins like Bcl-2.[3] Dysregulation of Mer signaling is frequently linked to metastatic dissemination and the creation of an immunosuppressive tumor microenvironment.[1]

Concurrently, c-Met (also known as hepatocyte growth factor receptor or HGFR) and its ligand HGF are pivotal in regulating cell proliferation, survival, and angiogenesis.[4] Aberrant c-Met signaling, often arising from gene amplification, mutations, or overexpression, is a well-established oncogenic driver across a wide range of malignancies.[1][4]

Notably, Mer and c-Met share structural homology and activate overlapping downstream signaling pathways, including the PI3K/AKT and MAPK cascades.[1] This functional convergence provides a strong rationale for the dual inhibition of both kinases as a therapeutic strategy to overcome resistance and achieve more durable responses in cancer treatment.[1]

The aniline scaffold has proven to be a highly effective pharmacophore in the design of ATP-competitive kinase inhibitors.[5][6] Its ability to form crucial hydrogen bonds with the kinase hinge region makes it a privileged structure for potent and selective kinase inhibition.[6][7] This guide provides a comprehensive framework for researchers to rigorously assess the selectivity of novel aniline-based inhibitors designed to co-target Mer and c-Met, ensuring the development of compounds with the desired therapeutic window.

The Kinase Selectivity Challenge

Achieving selectivity remains a significant challenge in kinase inhibitor development.[8][9] The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target inhibition, which can result in unforeseen toxicities or mask the true mechanism of action.[8] Therefore, a multi-faceted approach, combining biochemical and cellular assays, is essential for a thorough and accurate assessment of inhibitor selectivity.[10][11]

Part 1: Biochemical Selectivity Profiling

The initial step in characterizing a new inhibitor is to determine its potency and selectivity against a panel of purified kinases. This provides a direct measure of the compound's interaction with its intended targets and potential off-targets in a simplified, cell-free system.

Key Experimental Workflow: Large-Scale Kinase Panel Screen

A broad, commercially available kinase panel screen is the gold standard for initial selectivity assessment. This typically involves measuring the inhibitor's effect on the activity of hundreds of kinases.

G cluster_prep Compound Preparation cluster_assay Biochemical Assay Execution cluster_analysis Data Analysis Compound Synthesized Aniline-based Mer/c-Met Inhibitor SerialDilution Prepare 10-point serial dilution (e.g., 10 µM to 0.5 nM) in 100% DMSO Compound->SerialDilution AssayPlate Dispense diluted compound into 384-well assay plate SerialDilution->AssayPlate AddKinase Add individual purified kinases from panel (e.g., 400+ kinases) AssayPlate->AddKinase IncubateInhibitor Pre-incubate to allow inhibitor-kinase binding AddKinase->IncubateInhibitor AddATP Initiate reaction by adding ATP/Substrate Mix IncubateInhibitor->AddATP IncubateReaction Incubate at 30°C to allow phosphorylation AddATP->IncubateReaction StopReaction Add detection reagent (e.g., ADP-Glo™) to stop reaction and generate signal IncubateReaction->StopReaction Readout Measure signal (e.g., Luminescence) StopReaction->Readout CalcInhibition Calculate % Inhibition relative to DMSO (0%) and Staurosporine (100%) controls for each kinase Readout->CalcInhibition IC50 Fit dose-response curves to determine IC50 values CalcInhibition->IC50 SelectivityScore Calculate Selectivity Score (e.g., S-Score) and generate KinomeScan dendrogram IC50->SelectivityScore caption Workflow for Biochemical Kinase Panel Screening.

Detailed Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12]

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP is critical. Using ATP at or near the Michaelis-Menten constant (Km) for each kinase provides a more sensitive measure of ATP-competitive inhibitors.[13] High, non-physiological ATP concentrations can underestimate the potency of competitive inhibitors.

  • Enzyme Concentration: The kinase concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to enzyme activity and not limited by substrate availability.

  • DMSO Concentration: The final concentration of DMSO in the assay must be kept low (typically ≤1%) and constant across all wells, as it can inhibit kinase activity at higher concentrations.[12]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate. Include DMSO-only wells (negative control, 0% inhibition) and wells with a pan-kinase inhibitor like staurosporine (positive control, 100% inhibition).

  • Kinase Reaction:

    • Add 5 µL of a solution containing the specific kinase and its corresponding peptide substrate in kinase buffer to each well.

    • Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP (at the predetermined Km for that kinase).

    • Incubate the plate for 1 hour at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparing Aniline-Based Inhibitors

The primary output of biochemical screening is a table of IC50 values, which quantifies the concentration of inhibitor required to reduce a kinase's activity by 50%. A lower IC50 value indicates greater potency.

Compound IDTargetIC50 (nM)Key Off-TargetsIC50 (nM)
AZ-MerMet-01 Mer 2.1 AXL15.4
c-Met 3.5 TYRO328.9
VEGFR2>1000
AZ-MerMet-02 Mer 1.8 AXL450.2
c-Met 2.9 TYRO3891.5
VEGFR2>1000

Interpretation: Both compounds are potent dual inhibitors of Mer and c-Met. However, AZ-MerMet-02 demonstrates superior selectivity. It is significantly less potent against the closely related TAM family kinases AXL and TYRO3 compared to AZ-MerMet-01 , suggesting a more favorable therapeutic window with potentially fewer off-target effects related to TAM kinase inhibition.

Part 2: Cellular Target Engagement and Pathway Analysis

While biochemical assays are crucial, they do not fully replicate the complex intracellular environment.[14] Cellular assays are essential to confirm that an inhibitor can enter the cell, bind to its intended targets at physiological ATP concentrations, and modulate downstream signaling.[15][16]

The Mer and c-Met Signaling Cascades

Understanding the downstream pathways of Mer and c-Met is critical for designing effective cellular assays. Activation of both receptors leads to the phosphorylation of key signaling nodes that drive cell proliferation and survival, such as AKT and ERK.[1][3][17]

G cluster_mer Mer Signaling cluster_met c-Met Signaling cluster_shared Shared Pathway Gas6 Gas6 Mer Mer Gas6->Mer pMer p-Mer Mer->pMer Mer_PI3K PI3K pMer->Mer_PI3K Mer_AKT AKT Mer_PI3K->Mer_AKT Mer_pAKT p-AKT Mer_AKT->Mer_pAKT Mer_Survival Cell Survival (Anti-apoptosis) Mer_pAKT->Mer_Survival HGF HGF cMet c-Met HGF->cMet pcMet p-cMet cMet->pcMet Met_Grb2 Grb2/SOS pcMet->Met_Grb2 Shared_PI3K PI3K pcMet->Shared_PI3K Met_Ras Ras Met_Grb2->Met_Ras Met_Raf Raf Met_Ras->Met_Raf Met_MEK MEK Met_Raf->Met_MEK Met_ERK ERK Met_MEK->Met_ERK Met_pERK p-ERK Met_ERK->Met_pERK Met_Proliferation Cell Proliferation & Migration Met_pERK->Met_Proliferation Shared_AKT AKT Shared_PI3K->Shared_AKT Shared_pAKT p-AKT Shared_AKT->Shared_pAKT Shared_Survival Cell Survival Shared_pAKT->Shared_Survival caption Simplified Mer and c-Met Signaling Pathways.

Key Experimental Workflow: Cellular Phosphorylation Assay via Western Blot

This workflow assesses an inhibitor's ability to block ligand-induced receptor autophosphorylation and downstream signaling in a relevant cell line.

G cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_analysis Immunoblotting & Analysis Seed Seed cells (e.g., A549, H441) in 6-well plates Starve Serum-starve cells for 12-24h to reduce basal signaling Seed->Starve Pretreat Pre-treat with serial dilutions of inhibitor for 1-2h Starve->Pretreat Stimulate Stimulate with ligand (HGF and/or Gas6) for 15-30 min Pretreat->Stimulate Lyse Lyse cells on ice with RIPA buffer containing protease/phosphatase inhibitors Stimulate->Lyse Quantify Quantify total protein (e.g., BCA assay) Lyse->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% BSA in TBST) Transfer->Block PrimaryAb Incubate with primary antibodies (p-Mer, p-cMet, p-AKT, etc.) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Detect signal using ECL reagent and imaging system SecondaryAb->Detect Analyze Quantify band intensity; Normalize phospho-protein to total protein or loading control (Actin) Detect->Analyze caption Workflow for Cellular Target Engagement Assay.

Detailed Protocol: Western Blot for Target Engagement

This protocol validates that the inhibitor engages Mer and c-Met in a cellular context and inhibits their function.[18]

Causality Behind Experimental Choices:

  • Cell Line Selection: Choose a cell line with known expression of Mer and c-Met (e.g., A549 lung cancer cells) and demonstrated dependence on their signaling for a robust and relevant assay system.

  • Serum Starvation: Removing serum from the culture media reduces basal levels of kinase activity, creating a lower background and a wider dynamic range for observing ligand-induced phosphorylation and its inhibition.

  • Phosphatase/Protease Inhibitors: These are absolutely critical in the lysis buffer to preserve the phosphorylation state of proteins, preventing dephosphorylation or degradation after cell lysis and ensuring an accurate snapshot of the signaling state.[18]

Step-by-Step Methodology:

  • Cell Culture: Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treatment:

    • Wash cells with PBS and replace with serum-free media. Incubate for 12-24 hours.

    • Pre-treat cells with a dose range of the aniline-based inhibitor (e.g., 1 nM to 1 µM) for 2 hours. Include a DMSO vehicle control.

    • Stimulate the cells with recombinant human HGF (50 ng/mL) and/or Gas6 (200 ng/mL) for 15 minutes.

  • Protein Extraction:

    • Immediately place plates on ice, aspirate media, and wash with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Mer (Tyr749), p-cMet (Tyr1234/1235), p-AKT (Ser473), and a loading control like β-Actin.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the phosphoprotein bands to the total protein or loading control to determine the dose-dependent inhibition of signaling.

Conclusion: Synthesizing Data for a Holistic Selectivity Assessment

A truly selective Mer/c-Met inhibitor is one that demonstrates high potency against its intended targets in both biochemical and cellular assays, while exhibiting minimal activity against other kinases, particularly those that are closely related or known to cause toxicity.[19]

The ideal aniline-based inhibitor candidate will:

  • Exhibit low nanomolar IC50 values against both Mer and c-Met in biochemical assays.

  • Show a large selectivity window (>100-fold) against key off-targets like AXL, TYRO3, and VEGFR2.

  • Effectively block ligand-induced phosphorylation of Mer, c-Met, and downstream effectors like AKT and ERK in a dose-dependent manner in cellular assays.

  • Demonstrate on-target anti-proliferative effects in cancer cell lines dependent on Mer/c-Met signaling.

By rigorously applying this two-tiered assessment strategy, researchers can confidently identify and advance aniline-based Mer/c-Met inhibitors with the highest potential for clinical success, characterized by a well-defined mechanism of action and a favorable safety profile.

References

  • Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Davis, M.I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science.
  • Promega Corporation. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Vasta, J.D. et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.
  • Zidar, N. et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Ciemny, M. et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Iscla, I. et al. (2021). Insights into the modular design of kinase inhibitors and application to Abl and Axl. RSC Chemical Biology.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Bantscheff, M. et al. (2011). Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Lemmon, C.A. et al. (2014). IP-Kinase Assay. Bio-protocol. Available at: [Link]

  • Wang, Y. et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Preprints.org. Available at: [Link]

  • CancerNetwork. (2023). The Role of MET and c-Met in Advanced NSCLC. CancerNetwork. Available at: [Link]

  • Gherardi, E. et al. (2012). An overview of the c-MET signaling pathway. Cell Communication and Signaling. Available at: [Link]

  • Linger, R.M. et al. (2013). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research. Available at: [Link]

  • Liu, X. et al. (2018). Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Coma, S. et al. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. Available at: [Link]

  • Wang, M.H. et al. (2015). Roles of c-Met and RON Kinases in tumor progression and their potential as therapeutic targets. Oncotarget. Available at: [Link]

  • Davra, V. et al. (2023). Structure and functions of Mer, an innate immune checkpoint. Frontiers in Immunology. Available at: [Link]

  • Maulik, G. et al. (2002). c-Met: Structure, functions and potential for therapeutic inhibition. Cancer Letters.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(2-Aminopropan-2-yl)aniline dihydrochloride

[1][2] Part 1: Executive Safety Directives "Respect the Salt, Fear the Dust." As a Senior Application Scientist, I must clarify a critical misconception: while converting an aniline derivative to its dihydrochloride salt...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Directives

"Respect the Salt, Fear the Dust."

As a Senior Application Scientist, I must clarify a critical misconception: while converting an aniline derivative to its dihydrochloride salt reduces volatility (mitigating vapor risks), it introduces a fine particulate hazard . This compound is an aniline derivative; upon contact with physiological moisture (lungs, eyes, sweat), it hydrolyzes to release the acidic hydrochloride and the toxic aniline moiety.[1]

Core Hazards:

  • Acute Toxicity (Aniline Class): Potential for methemoglobinemia (interference with oxygen transport in blood) upon absorption.[1]

  • Corrosivity/Irritation: The dihydrochloride form is acidic. Inhalation of dust causes immediate, severe irritation to the upper respiratory tract (H335).

  • Sensitization: High potential for skin and respiratory sensitization.

Part 2: Hazard Profile & Risk Assessment[1][2][3]

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral/Dermal) H302, H312Zero Skin Contact. Anilines absorb rapidly through skin.[2][1] The salt form delays but does not prevent this if the skin is moist.
Skin/Eye Irritation H315, H319Acidic Hydrolysis. Dust acts as a desiccant and acidifier on mucous membranes.
STOT - Single Exposure H335Inhalation Risk. Dust control is the primary engineering requirement.[1]
Aquatic Toxicity H411No Drain Disposal. All waste must be sequestered.

Part 3: The PPE Matrix[1]

Do not rely on "standard lab PPE." This compound requires an escalated posture due to the permeation characteristics of anilines and the electrostatic nature of the salt.

PPE Selection Table[1]
Protection ZoneStandard Handling (<100 mg)Bulk Handling / Synthesis (>1 g)
Respiratory Engineering Control: Fume Hood (Face velocity >100 fpm).PPE: N95 mask (backup).[2][1]Engineering Control: Powder Containment Hood or Glovebox.PPE: P100 Half-face Respirator or PAPR if open handling is unavoidable.[1]
Dermal (Hands) Double Gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (4 mil) or Neoprene.[1]Laminate Barrier Required. Silver Shield® or chemically resistant laminate liners under outer Nitrile gloves.
Ocular Chemical Splash Goggles. Safety glasses are insufficient against acidic dust ingress.Face Shield + Goggles. Protect face from potential acidic splashes during dissolution.
Body Lab coat (buttoned, cotton/poly blend).[1]Tyvek® disposable sleeves or full coverall to prevent dust accumulation on street clothes.
The "Aniline Permeation" Rule (Critical)

Scientific Insight: Standard nitrile gloves provide fair protection against the solid salt. However, once dissolved in organic solvents (e.g., DMSO, Methanol) or water, the aniline moiety can permeate nitrile in <15 minutes .[1]

  • Protocol: If a splash occurs on the glove, change it immediately. Do not wait.

  • Recommendation: For prolonged handling of solutions, use Silver Shield (EVOH) or Viton gloves.[1]

Part 4: Operational Workflow (Step-by-Step)

Phase A: Weighing & Transfer

Static electricity is the enemy here. The dihydrochloride salt is often fluffy and electrostatic.

  • Preparation: Place an ionizing fan (static eliminator) inside the balance enclosure if available.

  • Containment: Use a disposable weighing boat with a funnel neck to minimize open-air transfer.

  • Technique: Do not use a spatula that creates static. Use an anti-static scoop.

  • Cleanup: Wipe the balance area with a moist paper towel (surfactant/water) immediately after weighing to capture invisible dust.

Phase B: Solubilization

The moment of highest risk for exothermic splashing.

  • Vessel: Use a round-bottom flask or vial with a septum cap.

  • Addition: Add solvent slowly. The solvation of dihydrochloride salts can be mildly exothermic.

  • Venting: Ensure the vessel is vented (needle to bubbler) if using carbonates or bicarbonates for neutralization, as CO2 evolution will be rapid and can pressurize the vessel.

Phase C: Waste Disposal
  • Segregation: Segregate as "Toxic Acidic Organic Waste."

  • Incompatibility: NEVER mix with strong oxidizers (e.g., nitric acid, permanganates). Aniline + Oxidizer = Fire/Explosion hazard.

  • Decontamination: Decontaminate glassware with a 5% dilute HCl rinse followed by water, then acetone.

Part 5: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop/Go" gates based on physical state (Solid vs. Solution).

SafetyProtocol Start START: Handling 2-(2-Aminopropan-2-yl)aniline 2HCl StateCheck Determine Physical State Start->StateCheck SolidPath SOLID (Powder/Crystal) StateCheck->SolidPath Weighing/Transfer LiquidPath SOLUTION (Dissolved) StateCheck->LiquidPath Synthesis/Workup SolidPPE PPE: Double Nitrile + N95/P100 Engineering: Fume Hood SolidPath->SolidPPE LiquidPPE PPE: Laminate/Viton Gloves (High Permeation Risk) LiquidPath->LiquidPPE StaticControl CRITICAL: Static Elimination (Prevent Dust Dispersion) SolidPPE->StaticControl Weighing Weighing Procedure (Closed Balance) StaticControl->Weighing Decon Decontamination: Acid Rinse -> Water -> Acetone Weighing->Decon Reaction Reaction/Transfer (Closed System Preferred) LiquidPPE->Reaction Reaction->Decon Waste Disposal: Toxic/Acidic Stream (NO Oxidizers) Decon->Waste

Caption: Operational safety logic flow distinguishing between solid-state dust hazards and liquid-state permeation risks.

Part 6: Emergency Response

ScenarioImmediate Action
Skin Contact (Solid) Brush off gently (do not rub).[2][1] Wash with soap and copious water for 15 min.[3][4]
Skin Contact (Liquid) Speed is vital. Remove gloves/clothing immediately.[1] Wash with soap/water.[3][4][5][6][7][8] Seek medical attention if cyanosis (blue lips/nails) appears.[1]
Eye Exposure Flush for 15 minutes minimum. The acidic salt causes immediate pain; do not stop flushing. Consult ophthalmologist.
Spill (Solid) Do not dry sweep. Cover with wet paper towels (to dampen dust) then scoop into waste.[1]

Part 7: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10113978, Pazopanib (Related Structure Data).[1] Retrieved from [Link][2][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. Retrieved from [Link][2][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.